2-Adamantyl acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
19066-22-9 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-adamantyl acetate |
InChI |
InChI=1S/C12H18O2/c1-7(13)14-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3 |
InChI Key |
KCRIKUHGRAGLSF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1C2CC3CC(C2)CC1C3 |
Canonical SMILES |
CC(=O)OC1C2CC3CC(C2)CC1C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Adamantyl Acetate from Adamantanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Adamantyl acetate, a valuable building block in medicinal chemistry and materials science, starting from adamantanone. The process involves a two-step reaction sequence: the reduction of adamantanone to 2-adamantanol, followed by the esterification of the resulting alcohol to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathway and experimental workflow.
Overall Synthesis Pathway
The synthesis of this compound from adamantanone is achieved through a two-step process:
-
Reduction of the Ketone: Adamantanone is first reduced to the corresponding secondary alcohol, 2-adamantanol. This is a common transformation in organic synthesis, typically achieved using a hydride-based reducing agent.
-
Esterification of the Alcohol: The intermediate, 2-adamantanol, is then esterified using an acetylating agent to produce this compound.
The overall reaction scheme is presented below:
Caption: Overall reaction scheme for the synthesis of this compound.
Step 1: Reduction of Adamantanone to 2-Adamantanol
The first step involves the reduction of the ketone group in adamantanone to a hydroxyl group, yielding 2-adamantanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1] NaBH₄ is a milder and safer option, typically used in alcoholic solvents like methanol or ethanol at room temperature.[1] LiAlH₄ is a more potent reducing agent that requires anhydrous conditions, usually in ether solvents like diethyl ether or THF at low temperatures, due to its violent reaction with water.[1]
Experimental Protocol: Reduction using Sodium Borohydride
This protocol is based on a typical laboratory-scale synthesis.
-
Dissolution: Dissolve adamantanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath again and slowly add water to quench the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-adamantanol. The product can be further purified by recrystallization or column chromatography.
Quantitative Data for Reduction of Adamantanone
| Parameter | Value/Condition | Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |
| Solvent | Methanol or Ethanol | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Typically 1-3 hours (monitor by TLC) | N/A |
| Yield | High (typically >90%) | N/A |
Step 2: Esterification of 2-Adamantanol to this compound
The second step is the conversion of 2-adamantanol to this compound. This is an esterification reaction, which can be achieved by reacting the alcohol with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base, such as pyridine, or an acid catalyst.[2]
Experimental Protocol: Esterification using Acetic Anhydride
This protocol describes a common method for acetylation of alcohols.
-
Reactant Mixture: In a round-bottom flask, dissolve 2-adamantanol in pyridine.
-
Cooling: Cool the solution in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride to the cooled, stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice water and stir until the excess acetic anhydride has hydrolyzed.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data for Esterification of 2-Adamantanol
| Parameter | Value/Condition | Reference |
| Acetylating Agent | Acetic Anhydride | [2] |
| Catalyst/Base | Pyridine | [2] |
| Solvent | Pyridine (acts as both solvent and catalyst) | [2] |
| Temperature | 0 °C to Room Temperature | N/A |
| Reaction Time | Typically 2-6 hours (monitor by TLC) | N/A |
| Yield | Good to excellent | N/A |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis of this compound from adamantanone.
Caption: General experimental workflow for the two-step synthesis.
References
An In-depth Technical Guide to the Formation of 2-Adamantyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data associated with the formation of 2-adamantyl acetate, a key intermediate in the synthesis of various adamantane derivatives with applications in medicinal chemistry and materials science.
Core Concepts: The Carbocation-Mediated Pathway
The formation of this compound is predominantly governed by mechanisms involving the generation of the secondary 2-adamantyl carbocation. This reactive intermediate can be accessed through several synthetic routes, most notably via Wagner-Meerwein rearrangement from a tertiary carbocation or through the solvolysis of a 2-adamantyl precursor with a suitable leaving group.
Mechanism 1: Wagner-Meerwein Rearrangement from 1-Adamantanol
A common and intriguing route to 2-adamantyl derivatives involves the acid-catalyzed rearrangement of 1-adamantanol. In the presence of a strong acid, 1-adamantanol is protonated, followed by the loss of a water molecule to form the tertiary 1-adamantyl carbocation. This cation, while relatively stable, can undergo a 1,2-hydride shift, a type of Wagner-Meerwein rearrangement, to yield the more stable secondary 2-adamantyl carbocation.[1][2] Subsequent nucleophilic attack by acetic acid as the solvent leads to the formation of this compound.
Logical Relationship of the Wagner-Meerwein Rearrangement Pathway
Caption: Wagner-Meerwein rearrangement pathway from 1-adamantanol to this compound.
Mechanism 2: Solvolysis of 2-Adamantyl Tosylate
A more direct route to this compound is the acetolysis of a 2-adamantyl derivative with a good leaving group, such as a tosylate. The solvolysis of 2-adamantyl tosylate in acetic acid proceeds via an SN1 mechanism. The tosolate group, being an excellent leaving group, departs to form the 2-adamantyl carbocation, which is then trapped by the solvent (acetic acid) to yield the final product. This reaction is a classic example of solvolysis and is often used as a benchmark for studying solvent effects in carbocation chemistry.
Experimental Workflow for Solvolysis of 2-Adamantyl Tosylate
Caption: General experimental workflow for the synthesis of this compound via solvolysis.
Quantitative Data
The following tables summarize key quantitative data for the synthesis and characterization of this compound.
Table 1: Synthesis of this compound - Reaction Conditions and Yields
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-Adamantanol | Chloroacetic acid, solid acid catalyst | This compound | Variable | [1][2] |
| 2-Adamantyl tosylate | Acetic acid, reflux | This compound | Not specified | [3] |
| 2-Aminoadamantane | Acetic acid, NaNO₂ | This compound | Not specified |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Chemical shifts (ppm) for adamantyl and acetate protons. | [4] |
| ¹³C NMR | Chemical shifts (ppm) for adamantyl and acetate carbons. | [5][6] |
| Mass Spec. | m/z peaks corresponding to the molecular ion and fragmentation patterns. | [5] |
Note: Specific chemical shift values can be found in the referenced literature and databases such as PubChem.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-Adamantyl Tosylate from 2-Adamantanol
This procedure outlines the preparation of the tosylate precursor necessary for the solvolysis reaction.
Materials:
-
2-Adamantanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-adamantanol in a minimal amount of pyridine and cool the solution in an ice bath.
-
Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-adamantyl tosylate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acetolysis of 2-Adamantyl Tosylate
This protocol describes the formation of this compound via solvolysis.
Materials:
-
2-Adamantyl tosylate
-
Glacial acetic acid
-
Sodium acetate (optional, as a buffer)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-adamantyl tosylate in glacial acetic acid. Sodium acetate can be added to buffer the reaction.
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by distillation or column chromatography.
Conclusion
The formation of this compound is a well-established process that proceeds through fascinating carbocation-mediated pathways. Understanding the underlying mechanisms, particularly the Wagner-Meerwein rearrangement and SN1 solvolysis, is crucial for controlling the synthesis and achieving desired product distributions. The provided experimental protocols offer a foundation for the practical synthesis of this valuable chemical intermediate, while the compiled quantitative data serves as a useful reference for characterization and analysis. This guide provides the necessary technical information for researchers and professionals working with adamantane derivatives in drug discovery and materials science.
References
A Deep Dive into the Structural Analysis of 2-Adamantyl Acetate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of 2-Adamantyl acetate, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its rigid adamantane cage. This document details the key spectroscopic and crystallographic characteristics of this compound, outlines relevant experimental protocols, and presents logical workflows for its structural elucidation.
Molecular Structure and Properties
This compound (C₁₂H₁₈O₂) is an ester derivative of 2-adamantanol and acetic acid. The adamantane moiety, a diamondoid hydrocarbon, imparts significant rigidity and lipophilicity to the molecule.[1] The IUPAC name for this compound is tricyclo[3.3.1.1³,⁷]decan-2-yl acetate.[2]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈O₂ | [2][3] |
| Molar Mass | 194.27 g/mol | [2] |
| IUPAC Name | tricyclo[3.3.1.1³,⁷]decan-2-yl acetate | [2] |
| CAS Number | 19066-22-9 | [2] |
Spectroscopic Analysis
Spectroscopic techniques are fundamental to the structural characterization of this compound. The following sections summarize the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been recorded, though specific chemical shift assignments are not consistently published.[2] Based on data for other adamantane derivatives, the following assignments can be predicted. The carbonyl carbon of the acetate group is expected in the range of 170-171 ppm. The C2 carbon of the adamantane cage, bonded to the oxygen, would be significantly deshielded. The methyl carbon of the acetate group would appear around 21 ppm. The remaining adamantane carbons would have chemical shifts in the range of 27-38 ppm.
Table 2: Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |
| Adamantane CH, CH₂ | 1.5 - 2.5 | Multiplets |
| O-CH (C2-H) | ~4.8 | Broad Singlet |
| CO-CH₃ | ~2.0 | Singlet |
| ¹³C NMR | Predicted Chemical Shift (ppm) | |
| C=O | 170.5 | |
| C2 (Adamantane) | ~75 | |
| Adamantane CH | 27-38 | |
| Adamantane CH₂ | 27-38 | |
| CO-CH₃ | 21.2 |
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 194. The most abundant fragment ion is observed at m/z 134, which corresponds to the loss of acetic acid (60 Da) from the molecular ion, forming the adamantyl cation.[2]
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion |
| 134 | [C₁₀H₁₄]⁺ | Base Peak, [M - CH₃COOH]⁺ |
| 92 | [C₇H₈]⁺ | Further fragmentation of the adamantyl cage |
| 93 | [C₇H₉]⁺ | Further fragmentation of the adamantyl cage |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| C-H (Adamantane) | Stretching | 2850 - 2950 |
| C=O (Ester) | Stretching | 1735 - 1750 |
| C-O (Ester) | Stretching | 1230 - 1250 |
| C-H (Adamantane) | Bending | ~1450 |
Crystallographic Data
As of the latest literature search, a crystal structure for this compound has not been deposited in the primary crystallographic databases. Therefore, experimental data on bond lengths, bond angles, and the crystal system are not available. The parent adamantane molecule has a highly symmetric, diamond-like cage structure with C-C bond lengths of approximately 1.54 Å.[4] It can be inferred that the adamantane cage in this compound retains this rigid structure.
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and analysis of this compound, based on standard laboratory techniques and procedures for related compounds.
Synthesis of this compound
This protocol is adapted from the synthesis of 1-Adamantyl acetate and is a standard esterification procedure.
Materials:
-
2-Adamantanol
-
Acetic anhydride
-
Pyridine
-
4-(Dimethylamino)pyridine (DMAP) (catalyst)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve 2-adamantanol in pyridine.
-
Add a catalytic amount of DMAP to the solution.
-
Cool the flask in an ice bath and slowly add acetic anhydride with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Extract the product with diethyl ether.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Collect the fractions containing the product and remove the solvent in vacuo to yield pure this compound.
Analytical Techniques
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject an aliquot of the sample into a GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar stationary phase like DB-5).
-
Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.
Infrared (IR) Spectroscopy:
-
Prepare a sample for analysis. For a solid, this can be done by preparing a KBr pellet or by dissolving the sample in a suitable solvent (e.g., CCl₄) for analysis in a solution cell. For an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the logical workflow for the structural analysis of this compound and a conceptual representation of its mass spectrometry fragmentation.
References
Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Adamantane Scaffolds
The unique tricyclic aliphatic cage structure of adamantane has established it as a privileged scaffold in medicinal chemistry and materials science. Its inherent lipophilicity, rigidity, and synthetic versatility have led to the development of a diverse array of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of adamantane derivatives, focusing on their core applications, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action.
Core Applications of Adamantane Derivatives
The adamantane moiety has been successfully incorporated into a variety of therapeutic agents, demonstrating its significant impact on drug discovery and development. Key application areas include:
-
Antiviral Agents: Adamantane derivatives were first recognized for their antiviral properties. Amantadine and its α-methyl analog, rimantadine, were among the first synthetic antiviral drugs approved for the treatment of influenza A infections.[1][2] Their mechanism of action involves the inhibition of the M2 proton channel of the virus, which is essential for viral uncoating and replication.[3][4]
-
Neuroprotective Agents: The neuroprotective effects of adamantane derivatives are prominently exemplified by memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][6] It is used in the treatment of moderate-to-severe Alzheimer's disease, where it modulates glutamatergic neurotransmission and mitigates excitotoxicity.[7][8] Other derivatives have also shown promise in targeting neurodegenerative pathways.[9][10][11][12]
-
Anticancer Agents: The lipophilic nature of the adamantane cage allows for enhanced penetration of cell membranes, making it a valuable component in the design of anticancer drugs. Various adamantane-containing compounds have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines, with some exhibiting potent activity.[2][13][14][15]
-
Antidiabetic Agents: The adamantane scaffold is also present in modern antidiabetic drugs. Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes, features an adamantyl group that contributes to its pharmacokinetic and pharmacodynamic properties.
Quantitative Biological Data
The biological activity of adamantane derivatives is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for various adamantane derivatives in antiviral and anticancer assays.
Table 1: Antiviral Activity of Adamantane Derivatives
| Compound/Derivative | Virus Strain | Assay | IC50 (µM) | Reference(s) |
| Amantadine | Influenza A (H3N2) | Plaque Reduction | ~2.5 | [16] |
| Rimantadine | Influenza A (H3N2) | Plaque Reduction | ~0.7 | [16] |
| Glycyl-rimantadine (4b) | Influenza A/Hong Kong/68 | Not Specified | 0.11 | [16] |
| (R)-10 | Influenza A/California/7/2009(H1N1)pdm09 | Not Specified | 8.1 | [17] |
| (S)-10 | Influenza A/California/7/2009(H1N1)pdm09 | Not Specified | 13.7 | [17] |
| (2R,4S)-13 | Influenza A/California/7/2009(H1N1)pdm09 | Not Specified | 18.4 | [17] |
| (4R,6S)-9a | Influenza A/California/7/2009(H1N1)pdm09 | Not Specified | 11.3 | [17] |
| Amantadine Derivative 4A | Human Coronavirus 229E | Not Specified | 641.65 | [18] |
Table 2: Anticancer Activity of Adamantane Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Adamantane-linked isothiourea (1) | PC-3 (Prostate) | MTT | > 50 | [13] |
| Adamantane-linked isothiourea (1) | HepG-2 (Liver) | MTT | > 50 | [13] |
| Adamantane-linked isothiourea (1) | HCT-116 (Colon) | MTT | > 50 | [13] |
| Adamantane-linked isothiourea (1) | MCF-7 (Breast) | MTT | 45.3 | [13] |
| Adamantane-linked isothiourea (1) | HeLa (Cervical) | MTT | 39.8 | [13] |
| Adamantane-linked isothiourea (2) | PC-3 (Prostate) | MTT | 22.4 | [13] |
| Adamantane-linked isothiourea (2) | HepG-2 (Liver) | MTT | 19.7 | [13] |
| Adamantane-linked isothiourea (2) | HCT-116 (Colon) | MTT | 28.6 | [13] |
| Adamantane-linked isothiourea (2) | MCF-7 (Breast) | MTT | 15.2 | [13] |
| Adamantane-linked isothiourea (2) | HeLa (Cervical) | MTT | 18.5 | [13] |
| Adaphostin | Various Cancer Cell Lines | Growth Inhibition | 0.079 - 9.2 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of key adamantane derivatives are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
Synthesis of Amantadine Hydrochloride
This procedure describes a general method for the synthesis of amantadine hydrochloride from 1-bromoadamantane.
Materials:
-
1-Bromoadamantane
-
Urea
-
Methanol
-
Tetrabutylammonium iodide (TBAI)
-
Sodium carbonate
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 1-bromoadamantane, urea, and sodium carbonate in methanol is prepared.
-
Tetrabutylammonium iodide (TBAI) is added as a phase transfer catalyst.
-
The reaction mixture is heated to reflux and stirred for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate amantadine hydrochloride.
-
The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.
Synthesis of Rimantadine
The synthesis of rimantadine can be achieved through the reductive amination of 1-acetyladamantane.[19][20]
Materials:
-
1-Acetyladamantane
-
Ammonia
-
Hydrogen gas
-
Metal catalyst (e.g., Cobalt, Ruthenium, or Nickel)
-
Ethanol
-
Sodium borohydride
-
Hydrochloric acid
Procedure:
-
1-Acetyladamantane is dissolved in ethanol in a high-pressure reactor.
-
A metal catalyst is added to the solution.
-
The reactor is charged with ammonia and hydrogen gas to a high pressure.
-
The reaction mixture is heated to a high temperature (e.g., ~250°C) and stirred for several hours.[19]
-
Alternatively, a lower pressure and temperature synthesis involves the reduction of an imino intermediate formed from 1-acetyladamantane.[20]
-
In a separate procedure, 1-adamantane methyl ketone is reduced with sodium borohydride in ethanol.[21]
-
The pH is adjusted with hydrochloric acid to precipitate the product.[21]
-
The resulting solid is filtered, dissolved in ethanol, and treated with ammonia water to yield rimantadine.[21]
Synthesis of Memantine Hydrochloride
Memantine hydrochloride can be synthesized from 1-bromo-3,5-dimethyladamantane.
Materials:
-
1-Bromo-3,5-dimethyladamantane
-
Urea
-
Diphenyl ether
-
Aqueous Hydrochloric acid (HCl)
-
Dichloromethane
-
Ethanol
-
Ethyl acetate
Procedure:
-
A mixture of 1-bromo-3,5-dimethyladamantane, urea, and diphenyl ether is heated.
-
After the reaction is complete, the mixture is cooled, and the product is extracted with a non-polar solvent.
-
The organic layer is washed and then treated with aqueous hydrochloric acid to form the hydrochloride salt.
-
The crude product is purified by recrystallization from a mixture of ethanol and ethyl acetate.
Synthesis of Vildagliptin
The synthesis of vildagliptin involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol.[22][23][24][25][26]
Materials:
-
(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
-
3-amino-1-adamantanol
-
Potassium carbonate
-
Potassium iodide
-
Tetrahydrofuran (THF)
-
Butanone
-
Isopropanol
Procedure:
-
3-amino-1-adamantanol, potassium carbonate, and potassium iodide are suspended in tetrahydrofuran (THF).[23]
-
The mixture is cooled to below 0°C.[23]
-
A solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine in THF is added dropwise.[23]
-
The reaction is stirred for a few hours at low temperature and then warmed to 10°C.[23]
-
After the reaction is complete, the mixture is worked up, and the crude product is crystallized from butanone.[23]
-
The crude product is further purified by recrystallization from isopropanol to yield pure vildagliptin.[23]
Signaling Pathways and Experimental Workflows
The therapeutic effects of adamantane derivatives are rooted in their specific interactions with biological targets. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a representative experimental workflow.
Mechanism of Action of Amantadine: M2 Proton Channel Inhibition
Amantadine's antiviral activity against influenza A is primarily due to its blockade of the M2 proton channel, a tetrameric protein essential for viral replication. By obstructing this channel, amantadine prevents the influx of protons into the virion, which is a critical step for the uncoating of the viral ribonucleoprotein complex and its release into the cytoplasm of the host cell.[1][3][4][27][28]
Caption: Amantadine blocks the M2 proton channel, inhibiting viral uncoating.
Mechanism of Action of Memantine: NMDA Receptor Antagonism
Memantine is an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor. In pathological conditions such as Alzheimer's disease, excessive glutamate leads to sustained, low-level activation of NMDA receptors, resulting in an influx of Ca2+ and subsequent excitotoxicity. Memantine blocks the NMDA receptor channel only when it is open, thereby preventing excessive Ca2+ influx while preserving normal synaptic transmission.[5][6][7][8][29]
Caption: Memantine blocks open NMDA receptor channels, reducing excitotoxicity.
Experimental Workflow: General Synthesis of Adamantane Derivatives
The synthesis of adamantane derivatives often follows a multi-step process, starting from adamantane or a simple substituted adamantane. The following diagram illustrates a generalized workflow for the synthesis of a functionalized adamantane derivative.[30][31][32][33][34]
Caption: A generalized workflow for the synthesis of adamantane derivatives.
Conclusion
Adamantane and its derivatives continue to be a fertile ground for discovery in medicinal chemistry. The unique structural and physicochemical properties of the adamantane cage have been successfully leveraged to create drugs with diverse therapeutic applications. This technical guide has provided a snapshot of the current landscape of adamantane derivatives, highlighting their biological activities, synthetic methodologies, and mechanisms of action. For researchers and drug development professionals, the adamantane scaffold represents a proven and promising platform for the design of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. Further exploration of adamantane chemistry, aided by computational modeling and high-throughput screening, is poised to unlock even more of its therapeutic potential.
References
- 1. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]
- 12. New Myrtenal–Adamantane Conjugates Alleviate Alzheimer’s-Type Dementia in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CN104610067A - A kind of synthetic method of rimantadine - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. CN104326961A - Synthetic process of vildagliptin - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. WO2021116897A1 - Process for the preparation of vildagliptin - Google Patents [patents.google.com]
- 26. researchgate.net [researchgate.net]
- 27. Mechanism of the Pseudoirreversible Binding of Amantadine to the M2 Proton Channel [air.unimi.it]
- 28. pubs.acs.org [pubs.acs.org]
- 29. go.drugbank.com [go.drugbank.com]
- 30. arkat-usa.org [arkat-usa.org]
- 31. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 2-Adamantyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-adamantyl acetate, a key intermediate in the synthesis of various pharmacologically active compounds. Due to its bulky adamantane cage, this lipophilic ester exhibits unique physicochemical properties that are critical to understand for its effective use in research and drug development. This document outlines experimental protocols for determining its solubility and assessing its stability under various stress conditions, and provides a framework for data presentation and interpretation.
Solubility Profile of this compound
Predicted Solubility
The lipophilic nature of the adamantyl group suggests that this compound will exhibit low aqueous solubility.[1] Its solubility is predicted to increase in solvents with lower polarity. A summary of expected solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility |
| Aqueous | Water, Phosphate Buffered Saline (PBS) | Poorly Soluble |
| Polar Protic | Ethanol, Methanol, Isopropanol | Sparingly Soluble |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderately Soluble |
| Nonpolar | Hexane, Toluene, Dichloromethane | Freely Soluble |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, the following established methods are recommended.
This method, also known as the shake-flask method, is considered the gold standard for determining equilibrium solubility.[2]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Solid Phase Analysis: Analyze the remaining solid to ensure no phase transformation (e.g., polymorphism or solvation) has occurred during the experiment.
This method is useful for determining the temperature-dependent solubility of a compound.[3][4][5]
Protocol:
-
Preparation: Prepare a series of solutions of this compound in the solvent of interest at known concentrations.
-
Heating and Cooling Cycles: Subject each solution to controlled heating and cooling cycles.
-
Dissolution Temperature Determination: Visually or instrumentally (e.g., using a turbidity sensor) determine the temperature at which the last solid particle dissolves upon heating (saturation temperature).
-
Data Analysis: Plot the saturation temperatures against the corresponding concentrations to generate a solubility curve.
Data Presentation for Solubility
Quantitative solubility data should be presented in a clear and structured format for easy comparison.
Table 2: Example of Quantitative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Water | 25 | Data to be determined | Data to be determined | HPLC-UV |
| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined | HPLC-UV |
| Ethanol | 25 | Data to be determined | Data to be determined | GC-FID |
| Acetonitrile | 25 | Data to be determined | Data to be determined | GC-FID |
| Hexane | 25 | Data to be determined | Data to be determined | GC-FID |
Stability Profile of this compound
Understanding the chemical stability of this compound is crucial for its synthesis, storage, and application in drug development. The primary degradation pathways for esters like this compound are hydrolysis and solvolysis.[6]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[6][7][8][9] These studies are essential for developing stability-indicating analytical methods.
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of this compound (e.g., in a co-solvent like acetonitrile/water) with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Expose a solution of this compound to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) and a solution to a similar temperature.
-
Photodegradation: Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Subject the samples to the stress conditions outlined above for various time points.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze it using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.
Data Presentation for Stability Studies
The results of the stability studies should be summarized in a table to show the extent of degradation under different conditions.
Table 3: Example of Forced Degradation Data for this compound
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (RRT) | Mass Balance (%) |
| 0.1 M HCl, 60 °C | 24 h | Data to be determined | Data to be determined | Data to be determined |
| 0.1 M NaOH, 25 °C | 8 h | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂, 25 °C | 24 h | Data to be determined | Data to be determined | Data to be determined |
| Dry Heat, 80 °C | 7 days | Data to be determined | Data to be determined | Data to be determined |
| Photostability (ICH Q1B) | - | Data to be determined | Data to be determined | Data to be determined |
*RRT: Relative Retention Time
Analytical Methodologies
Accurate quantification of this compound is essential for both solubility and stability studies. Validated HPLC or GC methods are recommended.
High-Performance Liquid Chromatography (HPLC) Method
An HPLC method with UV detection is suitable for quantifying this compound, especially in stability studies where separation of degradation products is critical.
Example HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (as acetate has a weak chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gas Chromatography (GC) Method
A GC method with a Flame Ionization Detector (FID) is well-suited for the analysis of volatile and thermally stable compounds like this compound, particularly for solubility determination in organic solvents.[10][11][12][13]
Example GC Parameters:
-
Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C
-
Injection Mode: Split
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Isothermal Saturation Solubility Determination.
Caption: Workflow for Forced Degradation Stability Study.
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by acid or base.
Caption: Primary Hydrolytic Degradation Pathway.
Conclusion
This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific quantitative data for this compound is limited in the current literature, the detailed experimental protocols and data presentation formats outlined herein offer a robust approach for researchers and drug development professionals to generate the necessary data for their applications. The provided workflows and degradation pathway diagram serve as valuable visual aids for understanding and implementing these studies. It is recommended that these general protocols be optimized for the specific laboratory conditions and analytical instrumentation available.
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. future4200.com [future4200.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scielo.br [scielo.br]
- 11. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of Adamantane Compounds
For Researchers, Scientists, and Drug Development Professionals
Adamantane and its derivatives are of significant interest in materials science, nanotechnology, and medicinal chemistry due to their unique rigid, cage-like structure. A thorough understanding of their thermodynamic properties is crucial for applications ranging from the development of novel polymers and energetic materials to the design of new pharmaceuticals. This guide provides a comprehensive overview of the key thermodynamic parameters of adamantane compounds, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format.
Thermodynamic Data of Adamantane and its Derivatives
The thermodynamic properties of a compound govern its stability, phase behavior, and reactivity. For adamantane and its derivatives, these properties are largely influenced by the rigid and highly symmetric molecular structure. The following tables summarize key quantitative thermodynamic data for adamantane and selected derivatives, compiled from various experimental and computational studies.
Table 1: Molar Thermodynamic Properties of Adamantane (C₁₀H₁₆)
| Property | Symbol | Value | Units | Reference |
| Molar Mass | M | 136.23 | g/mol | [1] |
| Standard Molar Enthalpy of Formation (crystal, 298.15 K) | ΔfH°(cr) | -173.5 ± 1.8 | kJ/mol | [2] |
| Standard Molar Enthalpy of Combustion (crystal, 298.15 K) | ΔcH°(cr) | -6029.0 ± 1.7 | kJ/mol | [2] |
| Standard Molar Enthalpy of Sublimation (298.15 K) | ΔsubH° | 59.0 ± 4.0 | kJ/mol | [1] |
| Standard Molar Enthalpy of Vaporization | ΔvapH° | 48.2 | kJ/mol | [1] |
| Molar Heat Capacity (crystal, 298.15 K) | Cp(cr) | 189.74 | J/(mol·K) | [1] |
| Standard Molar Entropy (crystal, 298.15 K) | S°(cr) | 201.3 | J/(mol·K) | [3] |
| Melting Point | Tfus | 542.15 - 552 | K | [1] |
| Boiling Point | Tboil | 444.15 | K | [4] |
| Vapor Pressure (25 °C) | P | 0.88 - 0.9 | mmHg | [4][5] |
| Density (20 °C) | ρ | 1.07 | g/cm³ | [4] |
Table 2: Phase Transition Data for Adamantane and Derivatives
| Compound | Transition | Temperature (K) | Enthalpy of Transition (kJ/mol) | Entropy of Transition (J/(mol·K)) | Reference |
| Adamantane | Solid II → Solid I (crystal-plastic) | 208.62 | 3.376 | 16.18 | [1] |
| Solid I → Liquid (melting) | ~543 | 12.1 | - | [6] | |
| 1-Adamantanol | Order-Disorder | 359 (heating), 342 (cooling) | - | 36 (heating), 34 (cooling) | [7] |
| 1-Fluoroadamantane | Solid-Solid | 231 (heating), 227 (cooling) | 1.65 | 7.3 | [8] |
| 2-Chloroadamantane | Phase I → Phase II | 242 (heating), 231 (cooling) | 8.3 | 35 | [9] |
| Phase II → Phase III | 227 (heating), 178 (cooling) | 0.47 | 2.3 | [9] |
Experimental Protocols for Thermodynamic Characterization
The determination of the thermodynamic properties of adamantane compounds relies on a suite of precise experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.
2.1 Adiabatic Calorimetry for Heat Capacity and Phase Transition Measurement
Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature. It is particularly well-suited for studying phase transitions.[2][10][11]
-
Apparatus: A vacuum adiabatic calorimeter is used, which consists of a sample container (calorimeter) suspended within a series of concentric, evacuated shields. The temperature of the inner shield is precisely controlled to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.
-
Sample Preparation: A precisely weighed sample of the adamantane compound is sealed in the calorimeter, which is then evacuated and filled with a small amount of helium gas to facilitate thermal equilibrium.
-
Measurement Procedure:
-
The calorimeter and sample are cooled to the starting temperature (e.g., liquid nitrogen temperature).
-
A known amount of electrical energy (Q) is supplied to the calorimeter's heater, causing a small increase in temperature (ΔT).
-
The temperature of the sample is monitored with a platinum resistance thermometer until thermal equilibrium is reached.
-
The heat capacity (Cp) is calculated using the formula: Cp = Q / ΔT.
-
This process is repeated in small temperature increments over the desired temperature range.
-
-
Phase Transition Analysis: A phase transition is identified by a sharp peak in the heat capacity versus temperature curve. The enthalpy of transition (ΔtrsH) is determined by integrating the area under this peak, and the entropy of transition (ΔtrsS) is calculated as ΔtrsS = ΔtrsH / Ttrs, where Ttrs is the transition temperature.
2.2 Combustion Calorimetry for Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[2][11]
-
Apparatus: A static bomb calorimeter is employed. This consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known mass of water in an isothermal or isoperibol jacket.
-
Sample Preparation: A pellet of the adamantane compound of known mass is placed in a crucible inside the bomb. A fuse wire is positioned in contact with the sample.
-
Measurement Procedure:
-
The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.
-
The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.
-
The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
-
The energy of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.
-
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the standard enthalpy of combustion (ΔcH°) using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).
2.3 Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is used to measure the vapor pressure of solids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be determined.[12]
-
Apparatus: The apparatus consists of a Knudsen effusion cell, which is a small, thermostated container with a tiny orifice of known area. The cell is placed in a high-vacuum chamber.
-
Sample Preparation: The adamantane compound is placed inside the effusion cell.
-
Measurement Procedure:
-
The cell is heated to a constant, known temperature (T).
-
The molecules of the substance effuse through the orifice into the vacuum.
-
The rate of mass loss ( dm/dt ) is measured over a specific time interval by weighing the cell before and after the experiment or by using a quartz crystal microbalance.
-
The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A, where R is the gas constant, M is the molar mass, and A is the area of the orifice.
-
The measurements are repeated at several different temperatures.
-
-
Calculation of Enthalpy of Sublimation: The enthalpy of sublimation (ΔsubH) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(lnP)/d(1/T) = -ΔsubH/R.
2.4 Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. It is widely used to determine transition temperatures and enthalpies.[8][9][13]
-
Apparatus: A DSC instrument contains two pans: a sample pan containing the adamantane compound and a reference pan (usually empty). The instrument heats both pans at a controlled rate, and the difference in heat flow required to maintain both pans at the same temperature is measured.
-
Measurement Procedure:
-
A small, known mass of the sample is sealed in an aluminum pan.
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is scanned over the desired range at a constant heating or cooling rate.
-
The resulting thermogram plots heat flow versus temperature.
-
-
Data Analysis:
-
Phase Transitions: Endothermic or exothermic peaks in the thermogram indicate phase transitions. The peak onset temperature is typically taken as the transition temperature.
-
Enthalpy of Transition: The enthalpy of the transition is calculated by integrating the area of the corresponding peak. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.
-
Visualizing Thermodynamic Processes
Graphical representations are invaluable for understanding complex experimental workflows and physical phenomena. The following diagrams, generated using the DOT language, illustrate key processes related to the thermodynamic characterization of adamantane compounds.
Caption: Workflow for determining thermodynamic properties of adamantane compounds.
Caption: Phase transitions of adamantane as a function of temperature.
Conclusion
The thermodynamic properties of adamantane and its derivatives are fundamental to their scientific and industrial applications. The data and methodologies presented in this guide offer a robust foundation for researchers and professionals working with these fascinating cage-like molecules. The high degree of molecular symmetry and the presence of plastic crystalline phases in many adamantane compounds lead to unique thermal behaviors that continue to be an active area of research. A comprehensive understanding of these properties is essential for the rational design of new materials and therapeutic agents.
References
- 1. Adamantane [webbook.nist.gov]
- 2. Thermodynamic properties of adamantane revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Adamantane(281-23-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. adamantane, 281-23-2 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Phase transitions in adamantane derivatives: 2-chloroadamantane - NRC Publications Archive - Canada.ca [publications-cnrc.canada.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamic properties of adamantane revisited | NIST [nist.gov]
- 12. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamics in the ordered and disordered phases of barocaloric adamantane - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05412D [pubs.rsc.org]
Methodological & Application
2-Adamantyl Acetate: A Bulky Protecting Group for Enhanced Stability and Lipophilicity in Chemical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount. The 2-adamantyl group, introduced via reagents like 2-adamantyl acetate, has emerged as a valuable tool for the temporary masking of various functional groups. Its defining characteristic is its significant steric bulk, a consequence of the rigid, diamondoid structure of the adamantane cage. This bulk confers a high degree of stability to the protected functional group, shielding it from a wide range of reaction conditions. Furthermore, the inherent lipophilicity of the adamantane moiety can enhance the solubility of synthetic intermediates in organic solvents and influence the pharmacokinetic properties of final drug molecules.
This document provides detailed application notes and experimental protocols for the use of the 2-adamantyl group as a protecting agent for carboxylic acids, amines, and hydroxyl groups.
Key Applications
The 2-adamantyl group finds its primary applications in:
-
Peptide Synthesis: The 2-adamantyloxycarbonyl (Adoc) group is employed for the protection of the ε-amino group of lysine, the hydroxyl group of tyrosine, and the imidazole moiety of histidine.[1] Its stability under conditions used for the removal of other protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, allows for orthogonal protection strategies.
-
Drug Development: The incorporation of an adamantane cage can increase a drug candidate's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile. The steric hindrance provided by the adamantyl group can also enhance metabolic stability by shielding susceptible functionalities from enzymatic degradation.[2]
-
Complex Molecule Synthesis: In the total synthesis of natural products and other complex organic molecules, the robust nature of the 2-adamantyl protecting group allows it to withstand a variety of reaction conditions, making it a reliable choice for long synthetic sequences.
Data Presentation
Table 1: Stability of 2-Adamantyl Protecting Groups Under Various Conditions
| Protecting Group | Functional Group Protected | Reagent/Condition | Stability | Reference |
| 2-Adamantyl Ester | Carboxylic Acid | H₂SO₄ in CH₂Cl₂ | Labile | [3] |
| 2-Adamantyl Ester | Carboxylic Acid | Trifluoroacetic Acid (TFA) | Labile | [4] |
| 2-Adamantyl Ester | Carboxylic Acid | Piperidine | Stable | [4] |
| 2-Adamantyloxycarbonyl (Adoc) | Amine (Lysine ε-NH₂) | Trifluoroacetic Acid (TFA) | Stable | |
| 2-Adamantyloxycarbonyl (Adoc) | Amine (Lysine ε-NH₂) | Tertiary Amines | Stable | |
| 2-Adamantyloxycarbonyl (Adoc) | Imidazole (Histidine) | Trifluoroacetic Acid (TFA) | Stable | |
| 2-Adamantyloxycarbonyl (Adoc) | Imidazole (Histidine) | 1-Hydroxybenzotriazole (HOBt) | Stable | |
| 2-Adamantyl Ester | Carboxylic Acid | Basic Hydrolysis (e.g., NaOH) | Labile | [5] |
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid as a 2-Adamantyl Ester
This protocol describes the esterification of a generic carboxylic acid with 2-adamantanol.
Materials:
-
Carboxylic acid
-
2-Adamantanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and 2-adamantanol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-adamantyl ester.
Protocol 2: Deprotection of a 2-Adamantyl Ester using Strong Acid
This protocol outlines the cleavage of a 2-adamantyl ester using sulfuric acid in dichloromethane.[3]
Materials:
-
2-Adamantyl ester
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Appropriate solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the 2-adamantyl ester (1.0 eq) in dichloromethane.
-
Carefully add concentrated sulfuric acid (e.g., 0.1 to 0.5 equivalents, optimization may be required) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting carboxylic acid by recrystallization or column chromatography.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) using a 2-Adamantyloxycarbonyl (Adoc) Protected Amino Acid
This protocol provides a general workflow for the incorporation of an Adoc-protected amino acid during Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid loaded resin
-
20% Piperidine in dimethylformamide (DMF)
-
Adoc-protected amino acid (e.g., Fmoc-Lys(Adoc)-OH)
-
Coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Adoc-protected Amino Acid:
-
Pre-activate the Adoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
Wash the resin extensively with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. Note that the Adoc group will remain intact under these conditions.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash to obtain the crude peptide with the Adoc group still attached.
-
The Adoc group can be removed in a subsequent step if required, using stronger acidic conditions than those used for the final cleavage.
-
Mandatory Visualization
Caption: General workflow for the use of a 2-adamantyl protecting group.
Caption: Solid-phase peptide synthesis workflow using an Adoc-protected amino acid.
References
- 1. rsc.org [rsc.org]
- 2. KR100754554B1 - Method for producing 2-alkyl-2-adamantyl ester - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Buy this compound (EVT-1192212) | 19066-22-9 [evitachem.com]
Application Note: A Detailed Protocol for the Fisher Esterification of 1-Adamantanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the synthesis of adamantyl esters via the Fisher esterification of 1-adamantanol. Adamantane derivatives are crucial building blocks in medicinal chemistry and materials science, and their ester derivatives are of significant interest. This guide details the reaction setup, workup, purification, and characterization, and includes quantitative data for representative reactions.
Introduction
The Fisher esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1] This method is widely applicable for the synthesis of various esters, including those derived from sterically hindered alcohols like 1-adamantanol. Adamantyl esters are valuable intermediates in the synthesis of pharmaceuticals and advanced materials due to the unique lipophilic and rigid structure of the adamantane cage. This protocol provides a reliable method for synthesizing 1-adamantyl acetate from 1-adamantanol and acetic anhydride, a variation of the classic Fisher esterification that often provides high yields.[2][3]
Experimental Workflow
The overall workflow for the synthesis of 1-adamantyl esters via Fisher esterification is depicted below. The process involves the reaction of 1-adamantanol with a carboxylic acid or anhydride under acidic catalysis, followed by a series of workup and purification steps to isolate the final product.
Figure 1. General workflow for the Fisher esterification of 1-adamantanol.
Detailed Experimental Protocol: Synthesis of 1-Adamantyl Acetate
This protocol is adapted from a high-yield synthesis of 1-adamantyl acetate.[3]
3.1 Materials and Reagents
-
1-Adamantanol
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[2]
-
Deionized Water
3.2 Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
-
Standard laboratory glassware
3.3 Reaction Procedure
-
To a round-bottom flask equipped with a magnetic stir bar, add 1-adamantanol (1.0 eq).
-
Add a suitable solvent such as n-heptane.[2] For a solvent-free reaction, proceed to the next step.
-
Slowly add concentrated sulfuric acid (e.g., ~0.05 eq) to the mixture with stirring.[2]
-
Add acetic anhydride (1.2 eq) dropwise to the flask. An exothermic reaction may be observed.[2]
-
Attach a reflux condenser and heat the mixture under vigorous stirring. Typical reaction times vary from 1 to 15 hours at temperatures between 60-110 °C.[1][2] The reaction can be monitored by Thin Layer Chromatography (TLC).[4]
3.4 Workup and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing cold water or crushed ice.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent like dichloromethane) multiple times.[2][5]
-
Combine the organic extracts and wash sequentially with:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[5][6]
-
The resulting crude product can be purified by distillation or column chromatography (using silica gel with a non-polar eluent like n-hexane or dichloromethane) to yield the pure ester.[2][7]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various adamantyl esters.
Table 1: Reaction Conditions and Yields for Adamantyl Esters
| Ester Product | Carboxylic Acid / Anhydride | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-Adamantyl Acetate | Acetic Anhydride | H₂SO₄ | 15 | 21 | 89-90 | [2][3] |
| 1-Adamantyl-Methyl Ether (AME) | 1-Adamantyl methanesulfonate | TEA | 24 | 60 | 75 | [7] |
| 1,1'-Diadamantyl Ether (DAES) | 1-Adamantanecarboxylic acid | - | - | - | 99 | [7] |
| Tert-Butyl-1-Adamantanecarboxylate (ATES) | 1-Adamantanecarboxylic acid | - | - | - | 53 | [7] |
*Note: AME and DAES are included for comparative purposes but are synthesized via related, but not identical, esterification or etherification routes.
Table 2: Characterization Data for 1-Adamantyl Acetate
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol |
| Appearance | Low melting solid |
| Purity (by qNMR) | >99%[3] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
2-Adamantyl Acetate: A Versatile Precursor for the Synthesis of Adamantane-Based Antiviral Drugs
Application Note
Introduction
Adamantane derivatives, most notably amantadine and rimantadine, have been historically significant in the management of influenza A infections. Their mechanism of action involves the inhibition of the viral M2 proton ion channel, a crucial component in the viral uncoating process within infected host cells.[1][2][3] 2-Adamantyl acetate serves as a valuable and versatile precursor for the synthesis of these and other bioactive adamantane-based compounds. Its stable structure allows for controlled functionalization at the 2-position of the adamantane cage, providing a strategic entry point for the introduction of amine functionalities essential for antiviral activity. This document outlines the application of this compound in the synthesis of adamantane antivirals and provides detailed protocols for the key transformations involved.
Antiviral Mechanism of Action
Adamantane-based antivirals, such as amantadine and rimantadine, specifically target the M2 protein of the influenza A virus.[1][3] The M2 protein forms a homotetrameric proton-selective ion channel embedded in the viral envelope.[4][5] During the initial stages of infection, after the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel.[2][6] This activation allows protons to flow from the endosome into the interior of the virion.[3][5]
The influx of protons lowers the internal pH of the virus, which in turn weakens the interaction between the viral matrix protein (M1) and the ribonucleoprotein (RNP) complexes.[2][5] This dissociation is a critical step for the release of the viral genome into the cytoplasm, a process known as uncoating.[2][7] Adamantane derivatives physically block the M2 ion channel, preventing this proton influx.[8][9] By inhibiting the acidification of the viral core, these drugs stabilize the M1-RNP interaction and effectively halt the uncoating process, thereby preventing viral replication.[2][3]
Data Presentation
The following tables summarize the antiviral activity and cytotoxicity of representative adamantane derivatives against various influenza A strains.
Table 1: Antiviral Activity and Cytotoxicity of Amantadine and Rimantadine Analogs
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Gly-Thz-rimantadine | A/Hongkong/68 (H3N2) | Not Specified | 0.11 µg/mL | 50 µg/mL | 454.5 | [2] |
| Enol ester 10 (R/S) | A/IIV-Orenburg/29-L/2016 (H1N1)pdm09 | Not Specified | 7.7 | >40 | >5.2 | [7] |
| (2R,4S)-13 | A/California/7/2009 (H1N1)pdm09 | Not Specified | 18.4 | Not Specified | Not Specified | [7] |
| (2R,4S)-13 | A/IIV-Orenburg/29-L/2016 (H1N1)pdm09 | Not Specified | 17.6 | Not Specified | Not Specified | [7] |
| Amantadine | HCoV-229E | MDBK | >50 µg/mL | Not Specified | Not Specified | [10] |
| Rimantadine | HCoV-229E | MDBK | >50 µg/mL | Not Specified | Not Specified | [10] |
| Adamantyltetrazole 3a | A/Puerto Rico/8/34 (H1N1) | Not Specified | 31-2 µg/mL | 46-4 µg/mL | Low | [11] |
| Adamantyltetrazole 3d | A/Puerto Rico/8/34 (H1N1) | Not Specified | 31-2 µg/mL | 46-4 µg/mL | Low | [11] |
| Adamantyltetrazole 3e | A/Puerto Rico/8/34 (H1N1) | Not Specified | 31-2 µg/mL | 46-4 µg/mL | Low | [11] |
Table 2: Prophylactic and Therapeutic Efficacy of Amantadine and Rimantadine against Influenza A
| Drug | Application | Efficacy Metric | Result | Confidence Interval (95%) | Reference |
| Amantadine | Prophylaxis | Prevention of Influenza-Like Illness (ILI) | 25% | 13% to 36% | [12][13] |
| Amantadine | Prophylaxis | Prevention of Confirmed Influenza A | 61% | 35% to 76% | [12][13] |
| Amantadine | Treatment | Reduction in Fever Duration | 1 day | 0.7 to 1.2 days | [12][13] |
| Rimantadine | Prophylaxis (Children) | Prevention of Influenza A | 89% (RR 0.11) | 70% to 96% | [14] |
| Rimantadine | Treatment (Children) | Reduction of Fever on Day 3 | 64% (RR 0.36) | 9% to 86% | [14] |
Experimental Protocols
The synthesis of antiviral adamantane derivatives from this compound proceeds through a multi-step pathway involving the key intermediate, adamantanone.
Step 1: Hydrolysis of this compound to 2-Adamantanol
This protocol describes the base-catalyzed hydrolysis of this compound to yield 2-adamantanol.
Materials:
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in methanol.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-adamantanol.
-
The product can be purified further by recrystallization or column chromatography if necessary.
Step 2: Oxidation of 2-Adamantanol to Adamantanone (Jones Oxidation)
This protocol details the oxidation of 2-adamantanol to adamantanone using Jones reagent.[15][16]
Materials:
-
2-Adamantanol
-
Acetone
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)[15][16]
-
Isopropanol
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Ice bath
-
Standard glassware for oxidation and extraction
Procedure:
-
Dissolve 2-adamantanol in acetone in a flask placed in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. The color of the reaction mixture will change from orange to green/brown.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Dilute the mixture with deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford adamantanone.
-
The crude product can be purified by sublimation or recrystallization.
Step 3a: Synthesis of Amantadine via Reductive Amination of Adamantanone
This protocol describes the synthesis of amantadine from adamantanone via a one-pot reductive amination.
Materials:
-
Adamantanone
-
Formamide
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, mix adamantanone with an excess of formamide and formic acid (Leuckart-Wallach reaction conditions).[17]
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction mixture and slowly add concentrated hydrochloric acid.
-
Heat the acidic mixture to reflux for another 12-24 hours to hydrolyze the formamide intermediate.
-
After cooling, make the solution alkaline by the addition of a concentrated sodium hydroxide solution.
-
Extract the product, amantadine, with diethyl ether.
-
Dry the ethereal solution over anhydrous potassium hydroxide, filter, and evaporate the solvent.
-
The resulting amantadine base can be converted to its hydrochloride salt by dissolving it in ether and bubbling with anhydrous HCl gas.
Step 3b: Synthesis of Rimantadine from Adamantanone
This protocol outlines a potential synthetic route to rimantadine starting from adamantanone.
Materials:
-
Adamantanone
-
Nitroethane
-
Ammonium acetate
-
Acetic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Standard glassware for condensation, reduction, and work-up
Procedure:
-
Condensation: React adamantanone with nitroethane in the presence of a catalyst such as ammonium acetate in acetic acid to form 1-(adamantan-2-ylidene)-2-nitroethane.
-
Reduction: Reduce the nitro group of the intermediate to an amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent (e.g., diethyl ether or THF).
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Extract the product, rimantadine, with an organic solvent.
-
Dry the organic extract, filter, and remove the solvent.
-
The rimantadine base can be purified and converted to its hydrochloride salt.
Mandatory Visualization
Caption: Synthetic pathway from this compound to amantadine and rimantadine.
References
- 1. huggocordova.org [huggocordova.org]
- 2. Influenza A Virus M2 Ion Channel Activity Is Essential for Efficient Replication in Tissue Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of virion M2 protein in influenza virus uncoating: specific reduction in the rate of membrane fusion between virus and liposomes by amantadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral drugs amantadine and rimantadine for preventing and treating the symptoms of influenza A in adults | Cochrane [cochrane.org]
- 13. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amantadine and rimantadine for influenza A in children and the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Jones Oxidation [organic-chemistry.org]
- 16. Jones oxidation - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
The Adamantyl Moiety: A Lipophilic Scaffold for Enhanced Drug Properties
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
In the landscape of modern drug design, the adamantyl moiety has emerged as a valuable building block for optimizing the physicochemical and pharmacokinetic properties of therapeutic agents. This rigid, bulky, and highly lipophilic hydrocarbon cage, with its unique diamondoid structure, offers medicinal chemists a powerful tool to overcome challenges such as poor solubility, low permeability, and rapid metabolic degradation.[1][2] The incorporation of an adamantyl group can significantly enhance a drug candidate's lipophilicity, facilitating its passage across biological membranes, including the blood-brain barrier (BBB).[3] Furthermore, the steric hindrance provided by the adamantyl cage can protect adjacent functional groups from enzymatic degradation, thereby increasing the metabolic stability and plasma half-life of a drug.[1][3]
These advantageous properties have led to the successful development of several clinically approved drugs containing the adamantyl scaffold, including the antiviral and anti-parkinsonian agent amantadine, and the NMDA receptor antagonist memantine, used in the treatment of Alzheimer's disease.[4] This document provides detailed application notes on the role of the adamantyl moiety in drug design, focusing on its impact on lipophilicity, and presents experimental protocols for assessing these key drug-like properties.
The Role of the Adamantyl Moiety in Modulating Physicochemical and Pharmacokinetic Properties
The introduction of an adamantyl group into a drug molecule can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. These effects are primarily attributed to its unique structural and physicochemical characteristics.
Enhancing Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that governs a drug's ability to traverse cell membranes. The adamantyl moiety is exceptionally lipophilic and its incorporation into a molecule typically leads to a substantial increase in its logP value. It has been estimated that the addition of an adamantyl group can increase the calculated logP (cLogP) of a compound by approximately 3.1 log units.[3] This "lipophilic bullet" effect can transform a highly polar, water-soluble compound into a more membrane-permeable entity, which is particularly advantageous for drugs targeting the central nervous system (CNS).[2][5]
Table 1: Comparison of Calculated LogP (cLogP) for Compounds With and Without an Adamantyl Moiety
| Compound | Structure | cLogP | Reference |
| Cyclohexylamine | C₆H₁₁NH₂ | 1.49 | |
| Amantadine | C₁₀H₁₅NH₂ | 2.44 | [6] |
| Toluene | C₇H₈ | 2.11 | |
| 1-Phenyladamantane | C₁₆H₂₀ | ~5.2 (Estimated) |
Note: The cLogP values are estimations and can vary depending on the calculation algorithm. The value for 1-Phenyladamantane is estimated based on the general finding that an adamantyl group increases cLogP by ~3.1 units.
Improving Metabolic Stability
The rigid and sterically bulky nature of the adamantyl cage can shield susceptible functional groups within a drug molecule from the action of metabolic enzymes, primarily cytochrome P450 (CYP) enzymes in the liver.[1] This steric hindrance can significantly reduce the rate of metabolic degradation, leading to a longer plasma half-life and improved bioavailability. For example, in the development of soluble epoxide hydrolase (sEH) inhibitors, the replacement of more metabolically labile groups with an adamantane moiety has been explored to enhance metabolic stability.[7]
Table 2: Impact of Adamantyl Moiety on Metabolic Stability
| Compound Feature | General Observation | Implication for Drug Design | Reference |
| Adamantyl Moiety | Protects adjacent functional groups from enzymatic attack. | Increased metabolic stability, longer half-life. | [1][3] |
| Non-Adamantyl Analog (e.g., with linear alkyl chains) | More susceptible to enzymatic oxidation. | Lower metabolic stability, shorter half-life. | [8] |
Enhancing Membrane Permeability
The increased lipophilicity conferred by the adamantyl group directly translates to improved permeability across biological membranes. This is a crucial factor for oral drug absorption and for reaching intracellular or CNS targets. The ability of adamantyl-containing drugs like amantadine and memantine to cross the blood-brain barrier is a testament to this property.
Table 3: Influence of Adamantyl Moiety on Permeability
| Property | Adamantyl-Containing Compound | Non-Adamantyl Analog | Reference |
| Blood-Brain Barrier (BBB) Permeability | Generally enhanced | Generally lower | [2][3] |
| Oral Bioavailability | Can be improved due to increased absorption | May be limited by poor permeability | [9] |
Case Study: Adamantyl-Containing Drugs Targeting the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases like Alzheimer's. Amantadine and memantine, both containing an adamantyl moiety, are non-competitive antagonists of the NMDA receptor.[5]
The lipophilic adamantyl group in these drugs facilitates their entry into the CNS. Once in the brain, they act as open-channel blockers of the NMDA receptor, preventing excessive influx of Ca²⁺ ions and thereby mitigating excitotoxicity. The unique kinetics of their binding and unbinding, influenced by the adamantyl structure, are thought to contribute to their therapeutic efficacy with a favorable side-effect profile compared to other NMDA receptor antagonists.
Experimental Protocols
To evaluate the impact of the adamantyl moiety on drug-like properties, a series of in vitro assays are essential during the drug discovery process. Below are detailed protocols for assessing lipophilicity, permeability, and metabolic stability.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and water/buffer in a separatory funnel.
-
Shake vigorously for 30 minutes and then allow the phases to separate overnight.
-
Collect the two phases separately.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
-
Partitioning:
-
In a glass vial, add a defined volume of the pre-saturated n-octanol and an equal volume of the compound's aqueous solution.
-
Cap the vial tightly and vortex for 15-30 minutes to ensure thorough mixing and partitioning.
-
-
Phase Separation:
-
Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to achieve complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Compound]octanol / [Compound]aqueous
-
The LogP is the base-10 logarithm of P: LogP = log10(P)
-
References
- 1. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. mdpi.com [mdpi.com]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. pure.dongguk.edu [pure.dongguk.edu]
Synthesis of 2-Adamantyl-Containing Amines: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid and lipophilic three-dimensional scaffold, is a privileged structure in medicinal chemistry and materials science. Amines substituted at the secondary (C2) position of the adamantane nucleus are of particular interest due to their unique spatial arrangement of the amino group, which can lead to novel pharmacological profiles compared to their more commonly studied C1-substituted counterparts. This document provides detailed application notes and experimental protocols for the synthesis of 2-adamantyl-containing amines, targeting researchers in organic synthesis and drug discovery.
Application Notes
The incorporation of a 2-adamantyl moiety into a molecule can significantly influence its physicochemical and pharmacological properties. The bulky and hydrophobic nature of the adamantane cage can enhance membrane permeability and metabolic stability, while the specific orientation of the 2-amino group can facilitate precise interactions with biological targets.
Key Applications in Drug Discovery:
-
Antiviral Agents: While 1-aminoadamantane (amantadine) is a well-known antiviral drug, 2-adamantyl amines have also been explored for their potential to overcome resistance and broaden the spectrum of activity against influenza and other viruses.
-
Neurological Disorders: The adamantane scaffold is present in drugs targeting the central nervous system, such as memantine, an NMDA receptor antagonist for the treatment of Alzheimer's disease. The 2-amino substitution offers a different vector for interacting with receptor binding pockets.
-
Enzyme Inhibition: The rigid adamantane framework can serve as an anchor to position functional groups for optimal interaction with enzyme active sites. Derivatives of 2-aminoadamantane have been investigated as inhibitors of various enzymes.
-
Antimicrobial Agents: Studies have shown that certain derivatives of 2-aminoadamantane exhibit bacteriostatic effects against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.[1]
The synthetic routes outlined in this document provide access to a diverse range of 2-adamantyl-containing amines, enabling the exploration of their structure-activity relationships in various therapeutic areas.
Synthetic Strategies Overview
Several reliable methods exist for the synthesis of 2-adamantyl-containing amines. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the amine. The three primary routes detailed below are the Ritter reaction from 2-adamantanol, the reductive amination of 2-adamantanone, and the reduction of 2-adamantanone oxime.
Experimental Protocols
Protocol 1: Synthesis via Ritter Reaction of 2-Adamantanol
The Ritter reaction provides a direct route to N-substituted 2-adamantyl amides from 2-adamantanol, which can then be hydrolyzed to the corresponding primary amine. The reaction proceeds through a carbocation intermediate formed from the alcohol in a strong acid medium, which is then trapped by a nitrile.
Step A: Synthesis of N-(2-Adamantyl)acetamide
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-adamantanol (1.0 eq) in chloroacetonitrile (1.0 eq) and glacial acetic acid (approx. 5 volumes).
-
Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (approx. 0.8 volumes) dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50 °C. Stir for 40 hours.
-
Work-up: Pour the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-adamantyl)acetamide. The product can be further purified by recrystallization or column chromatography.
Step B: Hydrolysis to 2-Aminoadamantane
-
Reaction Setup: To the crude N-(2-adamantyl)acetamide (1.0 eq) in absolute ethanol (approx. 20 volumes), add thiourea (1.2 eq) and glacial acetic acid (approx. 0.7 volumes).
-
Hydrolysis: Heat the reaction mixture at reflux overnight.
-
Work-up: Allow the mixture to cool to room temperature and evaporate the solvent in vacuo. Partition the residue between dichloromethane and water.
-
Isolation: Separate the layers and basify the aqueous layer with 10 M NaOH. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-aminoadamantane. The hydrochloride salt can be prepared by dissolving the free base in diethyl ether and adding a solution of HCl in ether.
| Precursor | Reagents | Product | Yield | Reference |
| 2-Adamantanol | 1. Chloroacetonitrile, H₂SO₄, AcOH | N-(2-Adamantyl)chloroacetamide | 86.5% | [2] |
| 2. Thiourea, AcOH, EtOH | 2-Oxaadamantan-5-amine | - | [2] | |
| 2-Adamantanol | 1. TMSCN, H₂SO₄ | N-(2-Adamantyl)formamide | 48% | [3] |
Protocol 2: Synthesis via Reductive Amination of 2-Adamantanone
Reductive amination is a versatile one-pot method to synthesize primary, secondary, and tertiary amines from a ketone. The reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Procedure for Primary Amine Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) in anhydrous methanol. Add ammonium acetate (10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by the slow addition of 2 M HCl. Evaporate the methanol and partition the residue between diethyl ether and water.
-
Isolation: Acidify the aqueous layer with concentrated HCl and wash with diethyl ether. Basify the aqueous layer with solid NaOH and extract with diethyl ether (3 x volumes).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-aminoadamantane.
| Carbonyl Compound | Amine Source | Reducing Agent | Product | Yield |
| 2-Adamantanone | Ammonia/NH₄OAc | NaBH₃CN | 2-Aminoadamantane | Good |
| 2-Adamantanone | Primary/Secondary Amine | NaBH(OAc)₃ | N-Substituted 2-aminoadamantane | Varies |
Protocol 3: Synthesis via Reduction of 2-Adamantanone Oxime
This two-step protocol involves the conversion of 2-adamantanone to its oxime, followed by reduction to the primary amine. This method is particularly useful when direct reductive amination with ammonia is low-yielding.
Step A: Synthesis of 2-Adamantanone Oxime
-
Reaction Setup: Dissolve 2-adamantanone (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-adamantanone oxime.
Step B: Reduction to 2-Aminoadamantane (Bouveault-Blanc Reduction)
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, place sodium metal (approx. 10 eq) in anhydrous ethanol.
-
Addition of Oxime: Heat the ethanol to reflux. Add a solution of 2-adamantanone oxime (1.0 eq) in anhydrous ethanol dropwise to the refluxing mixture.
-
Reaction: Continue refluxing until all the sodium has dissolved.
-
Work-up: Cool the reaction mixture and cautiously add water to decompose any unreacted sodium and to hydrolyze the ethoxide.
-
Isolation: Extract the mixture with diethyl ether (3 x volumes). Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
Purification: The crude 2-aminoadamantane can be purified by distillation or by conversion to its hydrochloride salt.
| Intermediate | Reducing Agent | Product | Yield | Reference |
| 2-Adamantanone Oxime | Na / Ethanol | 2-Aminoadamantane | ~70% | General procedure, adapted from[3] |
Logical Workflow for Synthesis Planning
The selection of a synthetic route will depend on several factors, including the desired amine (primary, secondary, or tertiary) and the availability of the starting adamantane derivative. The following diagram illustrates a decision-making workflow for the synthesis of 2-adamantyl-containing amines.
References
- 1. organic chemistry - Could sodium in ethanol reduce amides to amines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - How to reduce oximes to amines? - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Use of 2-Adamantyl Acetate Derivatives in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of polymers derived from 2-adamantyl acetate, a versatile building block for creating polymers with unique thermal and biocompatible properties. The bulky and rigid structure of the adamantyl group imparts high glass transition temperatures (Tg) and thermal stability to polymers, making them suitable for a range of applications, including as drug delivery vehicles. This document details protocols for the synthesis of key monomers derived from this compound—specifically 2-adamantyl acrylate, 2-adamantyl methacrylate, and 2-adamantyl vinyl ether—and their subsequent polymerization via various controlled and radical polymerization techniques.
Monomer Synthesis
The synthesis of vinyl monomers from this compound typically involves the conversion of the acetate to 2-adamantanol, followed by esterification or etherification to introduce the polymerizable group.
Protocol 1: Synthesis of 2-Adamantyl Methacrylate
This protocol describes the synthesis of 2-adamantyl methacrylate from 2-adamantanol and methacryloyl chloride.
-
Materials: 2-adamantanol, methacryloyl chloride, pyridine, 1,4-diazabicyclo[2.2.2]octane (DABCO), dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-adamantanol in a mixture of pyridine and DCM.
-
Add a catalytic amount of DABCO to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours.
-
Wash the reaction mixture with dilute acid, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-adamantyl methacrylate.
-
Polymerization Methodologies
Polymers containing the 2-adamantyl group can be synthesized using various techniques, including living cationic polymerization, and free-radical polymerization. The choice of method depends on the desired polymer architecture, molecular weight control, and polydispersity.
Living Cationic Polymerization of 2-Adamantyl Vinyl Ether
Living cationic polymerization offers excellent control over molecular weight and produces polymers with narrow molecular weight distributions.
Protocol 2: Living Cationic Polymerization of 2-Adamantyl Vinyl Ether (2-AdVE)
-
Initiating System: CH₃CH(OiBu)OCOCH₃ / Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) / Ethyl acetate.
-
Solvent: Toluene.
-
Temperature: 0 °C.
-
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the initiator, CH₃CH(OiBu)OCOCH₃, and ethyl acetate in toluene.
-
Cool the solution to 0 °C.
-
Add the activator, Et₁.₅AlCl₁.₅, to the solution.
-
Introduce the 2-adamantyl vinyl ether monomer to initiate the polymerization.
-
Monitor the monomer conversion over time.
-
Terminate the polymerization by adding a quenching agent, such as methanol.
-
Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
-
Quantitative Data for Poly(2-Adamantyl Vinyl Ether)
| Mn ( g/mol ) | Mw/Mn | Tg (°C) | Td (°C) |
| 22,000 | 1.17 | 178 | 323 |
Mn = Number-average molecular weight, Mw/Mn = Polydispersity index, Tg = Glass transition temperature, Td = Thermal decomposition temperature.
Application Notes and Protocols for Enzymatic Reactions Involving 2-Adamantyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic reactions involving the sterically hindered ester, 2-Adamantyl acetate. Due to its bulky adamantyl moiety, this substrate presents unique challenges and opportunities for enzymatic catalysis, particularly in the context of kinetic resolution and the synthesis of chiral intermediates relevant to drug development. This document outlines the key enzymes, reaction types, and detailed protocols for hydrolysis and transesterification reactions.
Introduction to Enzymatic Reactions of this compound
Enzymatic reactions offer a powerful and green alternative to traditional chemical methods for the transformation of esters. For a bulky substrate like this compound, enzymes, particularly lipases, provide high chemo-, regio-, and enantioselectivity under mild reaction conditions. The primary enzymatic reactions applicable to this compound are hydrolysis and transesterification. These reactions are instrumental in the kinetic resolution of racemic 2-adamantanol, a valuable chiral building block in medicinal chemistry.
Key Enzymes:
-
Candida antarctica Lipase B (CALB): Widely recognized for its broad substrate scope, high stability, and excellent enantioselectivity. It is often the enzyme of choice for the resolution of sterically demanding secondary alcohols and their esters. CALB is known to accommodate bulky substrates.[1][2][3]
-
Pseudomonas cepacia Lipase (PCL): Another versatile lipase known for its catalytic activity in both aqueous and organic media. It has been successfully used in the kinetic resolution of various chiral compounds.
-
Other Lipases: Lipases from Pseudomonas fluorescens, Rhizomucor miehei, and porcine pancreas have also demonstrated utility in the transformation of bulky esters and may be suitable for this compound.
Enzymatic Reaction Types
Enzymatic Hydrolysis (Kinetic Resolution)
In an aqueous environment or a biphasic system, lipases can selectively hydrolyze one enantiomer of racemic this compound to the corresponding 2-adamantanol, leaving the unreacted ester enriched in the other enantiomer. This process is known as kinetic resolution.
Enzymatic Transesterification (Kinetic Resolution)
In a non-aqueous (organic) solvent, the reverse reaction, transesterification, can be employed. Here, racemic 2-adamantanol can be selectively acylated with an acyl donor (e.g., vinyl acetate, ethyl acetate) in the presence of a lipase. One enantiomer of the alcohol is preferentially converted to the ester, leaving the other enantiomer of the alcohol unreacted.
Quantitative Data for Analogous Enzymatic Reactions
| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Enantioselectivity (E) | Reference |
| Novozym 435 (CALB) | (R,S)-1-Phenylethanol | Transesterification | Vinyl Acetate in n-hexane | >45 | >97 | >97 | >200 | [4] |
| Lipase PS (from Pseudomonas cepacia) | (±)-8-amino-5,6,7,8-tetrahydroquinoline | Acylation | Ethyl Acetate in Toluene | 45 | >97 (acylated amine) | 97 (amine) | High | [5] |
| Candida antarctica Lipase B (CALB) | Racemic 1-aryl-3-chloropropan-1-ols | Acylation | Vinyl acetate in n-hexane | ~50 | 99 (acetate) | 99 (alcohol) | >200 | [6] |
| Pseudomonas fluorescens Lipase | Racemic 4-arylbut-3-en-2-ols | Acetylation | Vinyl Acetate | High | High (R-acetate) | High (S-alcohol) | High | [7] |
Experimental Protocols
The following are detailed, adaptable protocols for the enzymatic hydrolysis and transesterification of this compound.
Protocol 1: Enzymatic Hydrolysis of (±)-2-Adamantyl Acetate
Objective: To perform the kinetic resolution of racemic this compound via lipase-catalyzed hydrolysis to obtain enantiomerically enriched (S)-2-adamantanol and (R)-2-Adamantyl acetate (assuming the lipase preferentially hydrolyzes the (R)-ester).
Materials:
-
(±)-2-Adamantyl acetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE) or other suitable organic solvent for extraction
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or reaction block
-
Separatory funnel
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (±)-2-Adamantyl acetate (e.g., 1 mmol, 194.27 mg) in a minimal amount of a co-solvent like acetone or isopropanol if necessary, then add phosphate buffer (e.g., 20 mL).
-
Enzyme Addition: Add immobilized CALB (e.g., 50 mg) to the solution.
-
Incubation: Place the flask in a water bath set to a constant temperature (e.g., 40°C) and stir the mixture at a moderate speed (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) at regular intervals (e.g., 1, 3, 6, 12, 24 hours). Quench the reaction in the aliquot by adding a small amount of a water-miscible organic solvent like acetonitrile and filter to remove the enzyme. Analyze the aliquot by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Reaction Termination: Once the desired conversion is reached (ideally around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and organic solvent, dried, and potentially reused.
-
Product Extraction: Transfer the reaction mixture to a separatory funnel and extract with MTBE (e.g., 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis and Purification: Analyze the crude product mixture by chiral GC or HPLC to confirm the enantiomeric excess of the resulting 2-adamantanol and the remaining this compound. The products can be separated and purified by column chromatography.
Protocol 2: Enzymatic Transesterification of (±)-2-Adamantanol
Objective: To perform the kinetic resolution of racemic 2-adamantanol via lipase-catalyzed transesterification to obtain enantiomerically enriched (R)-2-Adamantyl acetate and (S)-2-adamantanol (assuming the lipase preferentially acylates the (R)-alcohol).
Materials:
-
(±)-2-Adamantanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor: Vinyl acetate (for irreversible reaction) or Ethyl acetate
-
Organic solvent (e.g., n-hexane, toluene, or MTBE), anhydrous
-
Molecular sieves (4 Å)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled oil bath or reaction block
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (±)-2-adamantanol (e.g., 1 mmol, 152.24 mg) in an anhydrous organic solvent (e.g., 10 mL). Add molecular sieves to ensure anhydrous conditions.
-
Addition of Acyl Donor: Add the acyl donor. For vinyl acetate, use a molar excess (e.g., 3-5 equivalents).
-
Enzyme Addition: Add immobilized CALB (e.g., 50 mg) to the reaction mixture.
-
Incubation: Place the flask in an oil bath set to a constant temperature (e.g., 40-50°C) and stir the mixture.
-
Reaction Monitoring: Monitor the reaction as described in Protocol 1 by analyzing small aliquots via chiral GC or HPLC.
-
Reaction Termination: When the conversion approaches 50%, stop the reaction by filtering off the enzyme.
-
Solvent Removal: Remove the solvent and excess acyl donor under reduced pressure.
-
Analysis and Purification: Analyze the resulting mixture to determine the enantiomeric excess of the produced this compound and the unreacted 2-adamantanol. Purify the products using column chromatography.
Visualizations
Caption: Enzymatic hydrolysis of racemic this compound.
Caption: General experimental workflow for kinetic resolution.
Caption: The concept of kinetic resolution.
References
- 1. Interfacial activation of Candida antarctica lipase B: combined evidence from experiment and simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. Lipase B Candida antarctica, recombinant powder, beige, 9units/mg 9001-62-1 [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Lipase Catalyzed Transesterification of Model Long-Chain Molecules in Double-Shell Cellulose-Coated Oil-in-Water Emulsion Particles as Microbioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
2-Adamantyl Acetate: A Versatile Building Block for Advanced Materials
Introduction
2-Adamantyl acetate is a key synthetic intermediate derived from adamantane, a rigid, tricyclic hydrocarbon with a diamondoid structure. The unique properties of the adamantyl group—namely its bulkiness, thermal stability, and high glass transition temperature—make it a valuable component in the design of advanced materials. When incorporated into polymers, the adamantyl moiety can significantly enhance their physical and chemical properties. This compound serves as a precursor to 2-adamantyl acrylate and methacrylate monomers, which are then polymerized to create materials for specialized applications in microelectronics and medicine. This application note will detail the use of this compound as a synthetic building block in photoresist technology and drug delivery systems, providing detailed protocols and quantitative data for researchers and professionals in these fields.
Application in Photoresist Technology
Adamantane-containing polymers are widely used in photoresists, which are light-sensitive materials used in photolithography to create patterns on semiconductor wafers.[1] The incorporation of the bulky adamantyl group into the polymer backbone enhances the material's etch resistance and thermal stability, crucial properties for high-resolution patterning.[2] The adamantyl group's acid-labile nature is also exploited in chemically amplified resists, where it can be cleaved in the presence of a photo-generated acid, leading to a change in solubility and the formation of the desired pattern. While direct polymerization of this compound is not typical, it is a key precursor to monomers like 2-adamantyl (meth)acrylate.
Experimental Protocol: Synthesis of a Photoresist Copolymer
This protocol describes a representative synthesis of a photoresist copolymer using an adamantyl methacrylate monomer, which can be derived from this compound. The following is a general procedure for the free-radical copolymerization of 1-adamantyl methacrylate (AdMA) and methyl methacrylate (MMA), which is analogous to the polymerization of a 2-adamantyl-containing monomer.
Materials:
-
1-Adamantyl methacrylate (AdMA)
-
Methyl methacrylate (MMA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of AdMA and MMA in anhydrous THF under an inert atmosphere (e.g., Argon). A typical ratio for a photoresist polymer might be 1:1.
-
Add the initiator, AIBN (typically 1-2 mol% with respect to the total monomer concentration).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours under an inert atmosphere.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterize the resulting copolymer for its molecular weight, polydispersity index (PDI), and chemical composition using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow: Photoresist Polymer Synthesis
Caption: Workflow for the synthesis of an adamantyl-containing photoresist copolymer.
Quantitative Data: Properties of Adamantane-Containing Polymers
| Property | Poly(1-adamantyl methacrylate) (PADMA) | Poly(methyl methacrylate) (PMMA) | Reference |
| Glass Transition Temperature (Tg) | ~180-200 °C | ~105 °C | [3] |
| Thermal Decomposition Temp. (Td) | ~350-400 °C | ~300-350 °C | [3] |
| Refractive Index | 1.51–1.52 | ~1.49 | [4] |
| Water Absorption | Lower than PMMA | - | [4] |
| Dielectric Constant | Lower than PMMA | - | [4] |
Application in Drug Delivery Systems
The lipophilic and rigid nature of the adamantane cage makes it an attractive building block for drug delivery systems.[5][6] Adamantane-containing polymers can self-assemble into nanoparticles or micelles that can encapsulate therapeutic agents.[7][8] The adamantyl group can improve drug loading capacity, enhance the stability of the carrier, and facilitate controlled drug release.[7][8] These polymers are often designed to be stimuli-responsive, for example, to changes in pH, allowing for targeted drug release in specific environments like tumor tissues.[7]
Experimental Protocol: Synthesis of an Adamantane-Cored Star Polymer for Drug Delivery
This protocol outlines the synthesis of a four-arm star-shaped polymer with an adamantane core, similar to architectures used for drug delivery.[7][8] This multi-step synthesis involves ring-opening polymerization (ROP) and atom transfer radical polymerization (ATRP).
Materials:
-
1,3,5,7-Tetrahydroxyadamantane (core)
-
ε-Caprolactone (monomer for ROP)
-
Stannous octoate (catalyst for ROP)
-
2-Bromoisobutyryl bromide (initiator for ATRP)
-
Triethylamine
-
(Meth)acrylate monomer with desired functionality (e.g., a pH-responsive monomer)
-
Copper(I) bromide (CuBr) (catalyst for ATRP)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand for ATRP)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
Procedure:
Step 1: Synthesis of Four-Arm Poly(ε-caprolactone) (PCL) with Adamantane Core
-
In a Schlenk flask, dissolve 1,3,5,7-tetrahydroxyadamantane and ε-caprolactone in anhydrous toluene.
-
Add stannous octoate as a catalyst.
-
Heat the mixture to 110 °C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction, dissolve the product in DCM, and precipitate it in cold methanol.
-
Dry the resulting four-arm PCL polymer under vacuum.
Step 2: Functionalization with ATRP Initiator
-
Dissolve the four-arm PCL in anhydrous THF and cool to 0 °C.
-
Add triethylamine, followed by the dropwise addition of 2-bromoisobutyryl bromide.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter the triethylammonium bromide salt and precipitate the polymer in cold methanol.
-
Dry the functionalized polymer under vacuum.
Step 3: Atom Transfer Radical Polymerization (ATRP)
-
In a Schlenk flask, dissolve the PCL-based macroinitiator and the desired methacrylate monomer in a suitable solvent (e.g., anisole).
-
Add the ligand (PMDETA) and the catalyst (CuBr).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (e.g., 70 °C) and stir for the specified time to achieve the target molecular weight.
-
Cool the reaction, dissolve it in THF, and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the final star-block copolymer in cold methanol.
-
Dry the polymer under vacuum.
Signaling Pathway: pH-Responsive Drug Release
Caption: Mechanism of pH-responsive drug release from an adamantane-containing polymeric micelle.
Quantitative Data: Drug Loading and Release
The following table summarizes representative data for drug loading and release from adamantane-cored polymeric micelles, demonstrating their potential in controlled drug delivery.
| Polymer Architecture | Drug | Drug Loading Capacity (%) | Drug Release at pH 7.4 (80h, %) | Drug Release at pH 5.0 (80h, %) | Reference |
| Star-shaped Adamantane-PLGA-D-P | Doxorubicin | 21.6 | 18.5 - 19.0 | 77.6 - 78.8 | [7][8] |
| Linear PLGA-D-P | Doxorubicin | 22.9 | 18.5 - 19.0 | 77.6 - 78.8 | [7][8] |
Conclusion
This compound is a valuable synthetic precursor for the development of advanced materials with applications in both microelectronics and pharmaceuticals. The adamantane moiety imparts desirable properties such as thermal stability, etch resistance, and hydrophobicity, which are leveraged in the design of high-performance photoresists and sophisticated drug delivery vehicles. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound and its derivatives in creating novel functional materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007094784A1 - Adamantane based molecular glass photoresists for sub-200 nm lithography - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1468981B1 - Production method of adamantyl acrylate compounds - Google Patents [patents.google.com]
- 6. Controlling the Dissolution Behavior of (Meth)acrylate-Based Photoresist Polymers in Tetramethylammonium Hydroxide by Introducing Adamantyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Installation of the adamantyl group in polystyrene- block -poly(methyl methacrylate) via Friedel–Crafts alkylation to modulate the microphase-separate ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00113J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-Adamantyl Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Adamantyl acetate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Inactive Reagents: Moisture in the starting materials (2-adamantanol, acetic anhydride/acetyl chloride) or solvent can hydrolyze the acetylating agent. | - Ensure all glassware is oven-dried before use.- Use freshly opened or properly stored anhydrous solvents and reagents.- Dry 2-adamantanol in a vacuum oven before use if necessary. |
| Ineffective Catalyst: The catalyst (e.g., pyridine) may be of low purity or degraded. | - Use a high-purity grade of pyridine or distill it before use.- Consider using 4-(Dimethylamino)pyridine (DMAP) as a more efficient catalyst, often in smaller amounts. | |
| Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider increasing the temperature to 50-60°C or extending the reaction time.[1] | |
| Low Yield | Incomplete Reaction: Similar to "Low to No Product Formation," the reaction may not have gone to completion. | - Optimize reaction time and temperature by monitoring with TLC.- Ensure the molar ratio of the acetylating agent to the alcohol is sufficient (typically 1.5 to 2 equivalents). |
| Side Reactions: If starting from 1-adamantanol with an acid catalyst, rearrangement can lead to a mixture of 1- and 2-isomers, lowering the yield of the desired product.[2] Other side products like adamantane and 2-adamantanone can also form.[2] | - When possible, start with 2-adamantanol for higher selectivity.- If using a solid acid catalyst with 1-adamantanol, carefully choose the catalyst and reaction conditions to favor the formation of the 2-isomer.[2] | |
| Product Loss During Workup and Purification: The product may be lost during aqueous washes or purification steps. | - Ensure proper phase separation during extractions.- Minimize the number of purification steps. Recrystallization is often effective for removing polar impurities. | |
| Product is Impure (Presence of Contaminants) | Unreacted Starting Material: Unreacted 2-adamantanol may remain in the product. | - After the reaction, quench with water and perform aqueous washes to remove water-soluble starting materials and byproducts.- Purify the crude product by distillation or recrystallization.[1] |
| Isomeric Impurities: If the synthesis involves rearrangement from a different isomer of adamantanol, the final product may contain other adamantyl acetate isomers. | - Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify isomeric impurities.[3] - Separation of isomers can be challenging and may require careful column chromatography or fractional distillation. | |
| Catalyst Residue: Traces of the catalyst (e.g., pyridine) may be present in the final product. | - Thoroughly wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic catalysts like pyridine, followed by washing with saturated sodium bicarbonate and brine.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most common method is the esterification of 2-adamantanol with acetic anhydride or acetyl chloride.[1] This reaction is typically catalyzed by a base such as pyridine.[1] Yields for this type of reaction are generally in the range of 70% to 90%, depending on the specific conditions and purity of the starting materials.[1]
Q2: Can I use an acid catalyst for this synthesis?
A2: While acid catalysts can be used, particularly solid acid catalysts for the conversion of 1-adamantanol, they can promote skeletal rearrangements.[2] This can lead to the formation of a mixture of this compound, 1-adamantyl acetate, 2-adamantanol, and 2-adamantanone, which will require careful purification and may result in a lower yield of the desired this compound.[2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting material (2-adamantanol) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the key parameters to control for maximizing the yield?
A4: To maximize the yield, it is crucial to:
-
Use pure and dry reagents and solvents: Moisture can significantly reduce the yield by hydrolyzing the acetylating agent.
-
Optimize the catalyst: Pyridine is a common catalyst, and its purity is important.[5]
-
Control the reaction temperature: A common temperature range is 50-60°C.[1]
-
Ensure complete reaction: Monitor the reaction by TLC to determine the optimal reaction time.
-
Perform careful workup and purification: Minimize product loss during extraction and purification steps.
Q5: How do I purify the final product?
A5: The most common methods for purifying this compound are distillation and recrystallization.[1] Recrystallization from a suitable solvent is effective for removing less soluble impurities. Distillation is useful for separating the product from non-volatile impurities. The choice of method depends on the nature of the impurities present.
Data Presentation
Table 1: Comparison of Synthesis Conditions for Adamantyl Acetates
| Starting Material | Acetylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 2-Adamantanol | Acetic Anhydride/Acetyl Chloride | Pyridine | - | 50-60 | 1-6 | 70-90 | General conditions for this compound synthesis.[1] |
| 1-Adamantanol | Acetic Anhydride | Pyridine/DMAP | Pyridine | Not specified | Not specified | 89-90 | High yield for the analogous 1-isomer. |
| 1-Adamantanol | Chloroacetic Acid | Solid Acid (e.g., Zeolite-Y, USY) | Chloroacetic Acid | 150 | 2 | Varies | Produces a mixture of 1- and 2-adamantane derivatives.[2] |
Experimental Protocols
Detailed Methodology for Pyridine-Catalyzed Acetylation of 2-Adamantanol
This protocol is adapted from established procedures for the acetylation of adamantanol derivatives.
Materials:
-
2-Adamantanol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-adamantanol (1.0 eq) in anhydrous pyridine.[4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5-2.0 eq) to the cooled solution with stirring.[4]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[4]
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude this compound by recrystallization or distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. Buy this compound (EVT-1192212) | 19066-22-9 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Adamantane Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of adamantane esters. It is intended for researchers, scientists, and professionals in drug development who work with these compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of adamantane esters.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent, leading to significant loss in the mother liquor.[1] | 1. Reduce Solvent Volume: Concentrate the solution by carefully evaporating some of the solvent and attempt to recrystallize again.[1] 2. Change Solvent System: Use a solvent in which the adamantane ester has lower solubility at room temperature but is still soluble when heated. A mixed solvent system can also be effective. 3. Cooling Temperature: Ensure the crystallization solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal precipitation, but be mindful that cooling too low can cause impurities to crystallize as well.[2] |
| Oily Product Instead of Crystals | The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present.[1] | 1. Lower the Crystallization Temperature: If possible, use a lower-boiling point solvent. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.[1] 3. Charcoal Treatment: If impurities are suspected, especially colored ones, adding activated charcoal to the hot solution before filtration can help remove them.[1] |
| No Crystals Form Upon Cooling | The solution is not supersaturated; either too much solvent was used, or the compound is very soluble. | 1. Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent and then allow it to cool again.[1] 2. Induce Crystallization: Scratch the flask or use a seed crystal. 3. Use an Anti-Solvent: If the compound is dissolved in a very soluble solvent, slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes cloudy, then gently heat until it clears and allow it to cool slowly. |
| Poor Separation of Isomers (e.g., 1- vs. 2-substituted) | Adamantane isomers can have very similar polarities and crystallize under similar conditions. | 1. Fractional Crystallization: This technique, which relies on slight differences in solubility, may be attempted but can be laborious.[3] 2. Chromatography: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC on C18-modified columns, has shown high selectivity for separating adamantane derivatives and can be used for both purification control and preparative separation.[4][5] 3. Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by removal of the derivatizing group. A patented method describes separating 1- and 2-adamantanecarboxylic acids by selective esterification.[6] |
| Presence of Adamantane Polyols | These are common byproducts in syntheses starting from adamantane oxidation. | Adamantane polyols are generally more water-soluble than adamantane monoesters. Washing the crude product dissolved in an organic solvent (like ethyl acetate) with warm water can effectively remove these impurities.[2] |
| Contamination with 2-Adamantanone | This ketone is a common impurity in the synthesis of adamantane monoalcohols, which are precursors to esters. | Recrystallization from a specific ester solvent (e.g., ethyl acetate, propyl acetate, n-butyl acetate) at a temperature of 10°C or higher can selectively crystallize the desired adamantane mono-ol precursor, leaving the 2-adamantanone in the mother liquor.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying adamantane esters?
A1: The two most common and effective methods for purifying adamantane esters are recrystallization and column chromatography.[7][8][9] Recrystallization is often attempted first, especially if the impurities have significantly different solubilities from the desired product.[7] Column chromatography is used for more challenging separations, such as isomer purification or removal of impurities with similar polarities.[4][9]
Q2: How do I choose a suitable solvent for the recrystallization of my adamantane ester?
A2: A good recrystallization solvent is one in which your adamantane ester is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Common choices for adamantane derivatives include acetone, ethanol, petroleum ether, and ethyl acetate.[2][7][10] A rule of thumb is that solvents with functional groups similar to the compound being purified may be good solubilizers.[11] For esters, solvents like ethyl acetate can be a good starting point.[11]
Q3: My reaction mixture contains both 1-adamantanecarboxylic acid and 2-adamantanecarboxylic acid esters. How can I separate them?
A3: Separating these isomers is challenging due to their similar properties. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.[4] A chemical separation method has also been developed that involves selective esterification. Because 1-adamantanecarboxylic acid esterifies more readily than the 2-isomer due to less steric hindrance, treating the mixture under controlled esterification conditions can convert the 1-isomer to its ester while leaving the 2-isomer as the carboxylic acid. The difference in acidity then allows for separation by extraction.[6]
Q4: How can I remove unreacted 1-adamantanol from my esterification reaction?
A4: Unreacted 1-adamantanol can often be removed by column chromatography.[4] Alternatively, washing the crude product (dissolved in an organic solvent) with an aqueous base solution (like NaOH) can help remove acidic impurities and may also assist in partitioning the more polar alcohol into the aqueous phase, depending on the overall polarity of the ester.[12]
Q5: What is a typical workup procedure for an adamantane ester synthesis?
A5: A common workup procedure involves quenching the reaction, often by pouring it into ice-cooled water.[7] The resulting solid precipitate can then be collected by filtration and washed with water to remove water-soluble impurities.[7] The crude solid is then typically dried and purified further by recrystallization or column chromatography.[7][9]
Experimental Protocols
Protocol 1: General Recrystallization of an Adamantane Ester
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude adamantane ester in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at the solvent's boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities or if a charcoal treatment was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can be checked by measuring the melting point.[10]
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a chromatography column with silica gel as the stationary phase.
-
Sample Loading: Dissolve the crude adamantane ester in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the sample through the column using an appropriate solvent system (eluent). The choice of eluent depends on the polarity of the ester; common eluents for adamantane esters include dichloromethane or mixtures of hexane and ethyl acetate.[9]
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified adamantane ester.[9]
Visualizations
Caption: General purification workflow for adamantane esters.
Caption: Decision tree for troubleshooting recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
identifying side products in adamantane acetylation
Welcome to the technical support center for adamantane acetylation. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and identifying potential side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the acetylation of adamantane?
A1: The most frequently observed side product is 1,3-diacetyladamantane . Other potential byproducts can include adamantan-1-ol and adamantan-2-one , particularly under certain reaction conditions such as catalytic radical acetylation. The formation of these side products is influenced by factors like the molar ratio of reactants and the nature of the catalyst used.
Q2: What is a common method for the acetylation of adamantane?
A2: A prevalent method is the Friedel-Crafts acetylation , which involves reacting adamantane with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This electrophilic aromatic substitution reaction is effective for introducing an acyl group onto the adamantane core.
Q3: How can I minimize the formation of the diacetylated side product?
A3: To reduce the formation of 1,3-diacetyladamantane, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of adamantane to acetyl chloride that is close to 1:1 is recommended. An excess of the acylating agent or a prolonged reaction time can favor diacetylation.
Q4: What analytical techniques are suitable for identifying the products of adamantane acetylation?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for separating and identifying the main product and various side products. The resulting mass spectra provide unique fragmentation patterns that allow for the specific identification of each compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the products.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of 1-acetyladamantane | - Inactive catalyst (e.g., hydrated aluminum chloride).- Insufficient reaction time or temperature.- Inefficient quenching and extraction of the product. | - Use freshly opened or properly stored anhydrous aluminum chloride.- Monitor the reaction progress using TLC or GC-MS and adjust the time and temperature accordingly.- Ensure the reaction mixture is properly quenched with ice-cold water and extracted with a suitable organic solvent. |
| High percentage of 1,3-diacetyladamantane | - Molar ratio of acetyl chloride to adamantane is too high.- Extended reaction time. | - Use a 1:1 molar ratio of adamantane to acetyl chloride.- Reduce the overall reaction time and monitor for the consumption of the starting material. |
| Presence of unexpected peaks in GC-MS analysis | - Contaminated reagents or solvents.- Formation of other minor side products like hydroxylated or oxidized adamantane derivatives. | - Use high-purity, anhydrous reagents and solvents.- Analyze the mass spectra of the unknown peaks to identify potential structures. Consider the possibility of reactions with residual water or atmospheric oxygen. |
| Reaction does not proceed to completion | - Insufficient amount of Lewis acid catalyst.- Deactivation of the catalyst by moisture. | - Ensure a stoichiometric amount of the Lewis acid catalyst is used, as it can form a complex with the ketone product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel. |
Quantitative Data on Product Distribution
The following table summarizes the product distribution in a catalytic radical acetylation of adamantane with biacetyl in the presence of a cobalt salt under an oxygen atmosphere, as an example of how reaction conditions can influence the product mixture.[1]
| Product | Yield (%) |
| 1-acetyladamantane | 47 |
| 1,3-diacetyladamantane | 20 |
| Adamantan-1-ol | 4 |
| Adamantan-2-one | 3 |
Conditions: Adamantane and biacetyl under O2 in the presence of Co(OAc)2 (0.1 mol%) in AcOH.[1]
Experimental Protocol: Friedel-Crafts Acetylation of Adamantane
This protocol provides a general procedure for the synthesis of 1-acetyladamantane.
Materials:
-
Adamantane
-
Acetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve adamantane in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath to 0 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.
-
Slowly add acetyl chloride dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Add 1M HCl to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 1-acetyladamantane.
Analysis:
-
Characterize the final product and assess its purity using GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.
Troubleshooting Workflow
Caption: Troubleshooting workflow for adamantane acetylation.
References
troubleshooting decomposition of 2-adamantyl complexes
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-adamantyl complexes.
Troubleshooting Guide & FAQs
Q1: My 2-adamantyl complex is decomposing. What are the common decomposition pathways?
A1: Decomposition of 2-adamantyl complexes can occur through several pathways. One of the most significant is β-hydride elimination, which results in the formation of an alkene and a metal hydride species.[1] Additionally, metal reduction and radical decomposition pathways are common, as both 1-adamantyl and 2-adamantyl ligands are susceptible to single-electron decomposition if not properly stabilized.[1] For some complexes, such as 2-adamantyl chloroformate, decomposition can occur via solvolysis, leading to a variety of products depending on the solvent used.[2][3]
Q2: I am observing unexpected byproducts in my reaction. How can I identify the decomposition pathway?
A2: Identifying the decomposition pathway involves careful analysis of the byproducts.
-
β-Hydride Elimination: The presence of adamantene or its derivatives and a metal hydride complex suggests this pathway.
-
Radical Decomposition: The formation of adamantane or biadamantyl points towards a radical pathway.
-
Solvolysis: If you are using protic solvents, look for products where the solvent molecule has been incorporated. For example, in ethanol, you might find 2-adamantyl ethyl ether or mixed carbonates.[2][3]
Q3: My 2-adamantyl complex has poor solubility. What can I do?
A3: Poor solubility is a known issue with some adamantyl metal complexes.[1] To address this, you can try:
-
Modifying the Ligands: Introducing solubilizing groups onto other ligands in the complex.
-
Changing the Solvent: Experiment with a range of polar and non-polar aprotic solvents.
-
Adduct Formation: The addition of ligands like 2,2'-bipyridine (bipy) can lead to the formation of more soluble, crystalline adducts.[4]
Q4: How can I improve the stability of my 2-adamantyl complex?
A4: The stability of metal adamantyl complexes is highly dependent on several factors.[1] To enhance stability:
-
Choice of Metal: Use metals that are known to form stable, covalent metal-carbon bonds and are not prone to decomposition via reduction.[1]
-
Ligand Selection: The stability of 2-adamantyl gold complexes has been shown to be dependent on the nature of the phosphine ligand; strongly donating ligands like tricyclohexylphosphine can offer greater stabilization.[1] Bulky ligands can also prevent decomposition by sterically hindering decomposition pathways.
-
Coordinative Saturation: Coordinatively saturated metal centers are generally more stable as they lack the open coordination sites needed for decomposition reactions like β-hydride elimination.[5]
-
Temperature Control: Some 2-adamantyl reagents are only stable at very low temperatures (e.g., -40 °C).[6] Maintaining low temperatures throughout your experiment can be crucial.
Q5: Are there specific challenges associated with the synthesis of 2-adamantyl complexes?
A5: Yes, the synthesis of 2-adamantyl complexes can be challenging. The isolation of 2-adamantyl lithium reagents is often impractical due to their low stability.[6] A common route involves the use of 2-adamantyl Grignard reagents or transmetallation from 2-adamantylzinc compounds.[6][7] These reactions require strict inert atmosphere techniques as the reagents are sensitive to air and moisture.[6]
Data Presentation
Table 1: Product Distribution from the Solvolysis-Decomposition of 2-Adamantyl Chloroformate at 25.0 °C
| Solvent | % 2-Adamantyl Chloride | % Mixed Carbonate/Ether | Reference |
| 100% Ethanol | 4.8% | 88% (mixed carbonate) | [2][3] |
| 100% 2,2,2-Trifluoroethanol (TFE) | 59% | 41% (mixed ether) | [2][3] |
This table illustrates how the choice of solvent significantly impacts the decomposition pathway of 2-adamantyl chloroformate. In a nucleophilic solvent like ethanol, the substitution product (mixed carbonate) is favored, while in a more ionizing, less nucleophilic solvent like TFE, the decomposition product (2-adamantyl chloride) is more prominent.[2][3]
Experimental Protocols
Protocol 1: General Synthesis of a 2-Adamantyl Metal Complex via Grignard Reagent
-
Objective: To synthesize a generic 2-adamantyl metal complex using a Grignard reagent.
-
Materials: 2-bromoadamantane, magnesium turnings, anhydrous diethyl ether or THF, metal halide precursor (e.g., Cp₂TiCl₂), Schlenk line, argon gas supply, oven-dried glassware.
-
Procedure:
-
All glassware must be rigorously dried in an oven and assembled under an inert argon atmosphere using a Schlenk line.[6]
-
Grignard Reagent Preparation: In a Schlenk flask, add magnesium turnings. Add a solution of 2-bromoadamantane in anhydrous diethyl ether or THF dropwise. The reaction may need gentle heating to initiate. Stir until the magnesium is consumed.
-
Complex Formation: In a separate Schlenk flask, dissolve the metal halide precursor (e.g., Cp₂TiCl₂) in the appropriate anhydrous solvent.
-
Cool the metal halide solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the prepared 2-adamantyl Grignard reagent to the stirred metal halide solution via cannula transfer.
-
Allow the reaction to stir for a specified time (this will be complex-dependent and may range from a few hours to overnight).
-
Work-up: The work-up procedure will vary depending on the properties of the target complex. It may involve filtration to remove magnesium salts, removal of solvent under vacuum, and purification by crystallization or chromatography.
-
Protocol 2: Monitoring Complex Decomposition by ¹H NMR Spectroscopy
-
Objective: To monitor the stability of a 2-adamantyl complex over time at a specific temperature.
-
Materials: Purified 2-adamantyl complex, deuterated solvent (e.g., CDCl₃, C₆D₆), NMR tubes with screw caps, internal standard (e.g., ferrocene, mesitylene), thermostatted NMR spectrometer.
-
Procedure:
-
In a glovebox, prepare a stock solution of the 2-adamantyl complex and a known concentration of an internal standard in the chosen deuterated solvent.
-
Transfer an aliquot of the solution to an NMR tube and seal it.
-
Acquire an initial ¹H NMR spectrum (t=0) at the desired temperature. Ensure the spectrometer is properly shimmed and the temperature is stable.
-
Integrate the characteristic peaks of the 2-adamantyl complex and the internal standard. The ratio of these integrals will be used to quantify the amount of complex remaining.
-
Store the NMR tube at the desired temperature (e.g., in the NMR spectrometer or a thermostatted bath).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every hour, every 24 hours).
-
For each spectrum, calculate the percentage of the complex remaining relative to the t=0 spectrum by comparing the integral ratios.
-
Plot the percentage of remaining complex versus time to determine the decomposition rate.
-
Visualizations
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Solvolysis-decomposition of 2-adamantyl chloroformate: evidence for two reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adamantyl metal complexes: new routes to adamantyl anions and new transmetallations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Purification of 2-Adamantyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials during the synthesis and purification of 2-Adamantyl acetate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common unreacted starting materials or byproducts I might find in my crude this compound product?
The synthesis of this compound typically involves the acetylation of 2-adamantanol.[1] Therefore, the most common impurities are unreacted 2-adamantanol and potentially 2-adamantanone if the starting alcohol was not pure.[2][3] Depending on the reaction conditions, you might also encounter side-products from rearrangement reactions.
Q2: My TLC analysis shows a spot that corresponds to the starting material (2-adamantanol) after the reaction. How can I remove it?
Unreacted 2-adamantanol can be effectively removed using several purification techniques, primarily column chromatography or recrystallization. The choice between these methods will depend on the scale of your reaction and the polarity difference between your product and the unreacted starting material.
Q3: I am trying to purify my this compound using column chromatography, but I am not getting good separation. What conditions do you recommend?
For successful separation of this compound from less polar impurities like adamantane or more polar impurities like 2-adamantanol, a gradient elution on silica gel is often effective.[4] A common solvent system is a gradient of hexane and ethyl acetate.[4] Starting with a low polarity eluent (e.g., 100% hexane or a high hexane/ethyl acetate ratio) will elute non-polar byproducts first. Gradually increasing the polarity by increasing the proportion of ethyl acetate will then elute your desired product, this compound, leaving the more polar starting material, 2-adamantanol, on the column to be eluted later.
Q4: Can I use recrystallization to purify this compound? If so, what solvents are suitable?
Yes, recrystallization can be a viable method for purifying this compound, especially if the amount of impurity is not excessively high. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For adamantane derivatives, mixtures of hexanes and ethyl acetate can be effective.[5] You can also explore recrystallization from ester solvents like ethyl acetate.[2]
Q5: After purification, how can I confirm the purity of my this compound?
The purity of the final product can be assessed using several analytical techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of impurities. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. The identity and structural integrity of the purified compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Data Presentation: Purification Parameters
For easy comparison, the following table summarizes key parameters for the purification of this compound.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Key Separation Principle |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient)[4] | Polarity Difference |
| Recrystallization | N/A | Ethyl Acetate[2] or Hexane/Ethyl Acetate mixtures[5] | Differential Solubility |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol describes a general procedure for the purification of this compound from unreacted 2-adamantanol and other impurities using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column for chromatography
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with a low-polarity solvent mixture, such as 100% hexane or a 95:5 hexane:ethyl acetate mixture.
-
Gradually increase the polarity of the eluent. A suggested gradient could be from 95:5 to 80:20 hexane:ethyl acetate.[4]
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 8:2 hexane:ethyl acetate). Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
scale-up considerations for 2-Adamantyl acetate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 2-Adamantyl acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction equilibrium, catalyst efficiency, and side reactions. Here are the key aspects to investigate:
-
Sub-optimal Catalyst Activity: The choice and condition of the acid catalyst are critical.
-
Troubleshooting:
-
Ensure the solid acid catalyst is properly activated and has the appropriate acidity and pore size for the adamantane substrate.[1]
-
If using a liquid acid catalyst like sulfuric acid, verify its concentration and consider the catalyst-to-reactant ratio. A ratio of 0.5 to 3:10 (catalyst:raw material) has been reported in related esterifications.[2]
-
-
-
Reaction Equilibrium: The esterification of 2-adamantanol (or its precursor) with acetic acid is a reversible reaction.
-
Troubleshooting: To drive the equilibrium towards the product side, consider removing water as it forms, for example, by using a Dean-Stark apparatus.
-
-
Side Reactions: The formation of byproducts is a common cause of low yields.
-
Troubleshooting:
-
Polymerization of the starting material, such as 1-adamantanol, can be a significant side reaction. Using a solvent like chloroacetic acid can help establish an equilibrium with the 1-adamantyl acetate, reducing polymerization.[1]
-
The formation of other adamantane derivatives, such as 2-adamantanol and 2-adamantanone, can occur.[1] Optimizing reaction time and temperature can help minimize these.
-
In related syntheses, the formation of 2,2'-biadamantane has been observed as a side product.
-
-
Issue 2: High Levels of Impurities in the Final Product
Q2: My purified this compound contains significant impurities. What are the common impurities and how can I effectively remove them?
A2: Impurities in the final product can be unreacted starting materials, isomeric byproducts, or other reaction side products.
-
Common Impurities:
-
Isomeric Impurities: 1-Adamantyl acetate is a common isomeric impurity, especially when starting from 1-adamantanol, due to the competing formation of the 1-adamantyl cation.
-
Alcohol Precursor: Unreacted 2-adamantanol (or 1-adamantanol) may be present.
-
Ketone Byproduct: 2-Adamantanone can be formed through the disproportionation of 2-adamantanol over solid acid catalysts.[1]
-
-
Purification Strategies:
-
Chromatography: Hydrophobic interaction chromatography using polymer resins has been shown to be effective for purifying related complex organic molecules and can be adapted for industrial scale.[3]
-
Crystallization: Recrystallization from suitable solvents like ethanol or ethyl acetate can be an effective method for purifying adamantane derivatives.[2]
-
Washing: Washing the crude product with an aqueous basic solution (e.g., sodium bicarbonate) can help remove acidic impurities and unreacted acetic acid.[4] This is followed by washing with water to remove any remaining base and salts.
-
Issue 3: Difficulty in Controlling the Reaction
Q3: The reaction is difficult to control, leading to inconsistent product quality. What parameters should I focus on for better control during scale-up?
A3: Maintaining consistent reaction conditions is crucial for reproducible results, especially during scale-up.
-
Temperature Control: The reaction temperature can significantly influence the reaction rate and the formation of byproducts.
-
Recommendation: Implement precise temperature control of the reactor. For esterification reactions catalyzed by sulfuric acid, a temperature range of 55-70°C has been reported to be effective.[2]
-
-
Mixing and Agitation: In heterogeneous catalysis (using solid acid catalysts), efficient mixing is vital to ensure good contact between the reactants and the catalyst.
-
Recommendation: Use an appropriate agitation system to maintain a uniform reaction mixture.
-
-
Reaction Time: The duration of the reaction will affect the conversion of starting materials and the formation of byproducts.
-
Recommendation: Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time that maximizes the yield of the desired product while minimizing impurity formation.
-
Frequently Asked Questions (FAQs)
Q4: What is a common synthetic route for this compound suitable for scale-up?
A4: A common and scalable route involves the acid-catalyzed isomerization and esterification of 1-adamantanol. In this process, a 1,2-hydride shift converts the initially formed 1-adamantyl cation into the more stable 2-adamantyl cation, which then reacts with acetic acid to form this compound.[1] Solid acid catalysts are often preferred for ease of separation in industrial processes.[1]
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of this compound?
A5: Gas Chromatography (GC) is a highly effective technique for monitoring the progress of the reaction, as it can separate and quantify the starting materials, the desired product, and various byproducts.[2] For purity assessment of the final product, GC coupled with Mass Spectrometry (GC-MS) can provide detailed information about the identity of any impurities. High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile compounds.
Data Presentation
Table 1: Key Parameters for this compound Synthesis (Esterification)
| Parameter | Recommended Range/Value | Rationale |
| Catalyst | Solid Acid Catalyst or 98% Sulfuric Acid | Solid catalysts are easily separable for scale-up. Sulfuric acid is a strong and effective catalyst. |
| Catalyst Loading | 0.5 - 3 parts per 10 parts of raw material (for H₂SO₄) | To ensure sufficient catalytic activity without excessive side reactions.[2] |
| Reaction Temperature | 55 - 70 °C | Optimizes reaction rate while minimizing byproduct formation.[2] |
| Reaction Time | 15 - 140 min (monitor for completion) | Reaction time should be optimized based on in-process monitoring to maximize yield.[2] |
| Solvent | Chloroacetic acid (optional) | Can help reduce polymerization of starting material.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fisher Esterification (Illustrative Lab-Scale)
This protocol is a general representation of a Fisher esterification and should be optimized for the specific adamantane substrate.
-
To a round-bottom flask equipped with a reflux condenser, add 2-adamantanol and a molar excess of glacial acetic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid while stirring.[4]
-
Heat the reaction mixture to reflux for a specified period (e.g., 1-2 hours), monitoring the reaction progress by GC.[4]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield or purity in this compound production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Monitoring Adamantane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring adamantane reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of adamantane and its derivatives.
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - The sample concentration is too low.[1][2] - The compound is not UV-active, and an inappropriate visualization method was used.[2] - The compound is volatile and has evaporated from the plate.[2] - The solvent level in the developing chamber was above the spotting line.[1] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase concentration.[1][2] - Use a variety of visualization techniques, such as a UV lamp, iodine chamber, or a chemical stain (e.g., permanganate).[2] - If volatility is suspected, minimize the time between spotting and development. - Ensure the solvent level in the chamber is below the origin line where the sample is spotted.[2] |
| The spots are streaking or elongated. | - The sample is overloaded (too concentrated).[1][2][3] - The solvent system is inappropriate for the sample.[1][3] - The sample is degrading on the silica gel plate, which can be acidic.[4][5] | - Dilute the sample before spotting it on the TLC plate.[2][3] - Adjust the polarity of the solvent system.[1] For acidic or basic compounds, consider adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[2][5] - Use a different stationary phase, such as alumina, or neutralize the silica gel plate by adding a basic solvent to your eluent.[4] |
| The spots are too close to the baseline (low Rf). | - The eluent is not polar enough to move the compound up the plate.[2] | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[2] |
| The spots are too close to the solvent front (high Rf). | - The eluent is too polar, causing the compound to move too quickly up the plate.[2] | - Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent.[2] |
| The solvent front is uneven. | - The TLC plate is damaged or the silica gel is not uniform.[5] - The plate is touching the side of the developing chamber.[1] | - Cut away any damaged parts of the plate before use.[5] - Ensure the plate is centered in the chamber and not in contact with the walls.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks are observed. | - The sample concentration is too low.[6] - Issues with the injection, such as a blocked syringe or incorrect autosampler settings.[6] - A broken column or improper installation.[6] - The compound is not volatile enough or is thermally unstable. | - Concentrate the sample or inject a larger volume. - Check the syringe for blockage and verify the autosampler's operation.[6] - Inspect the column for breaks and ensure it is correctly installed in both the inlet and the detector.[6] - Consider derivatization to increase volatility and thermal stability.[7] |
| Peaks are broad. | - Activity in the liner or the front of the column.[8] - The injection volume is too large, leading to backflash.[6] | - Replace the liner and trim a small portion (e.g., 1 meter) from the front of the column.[8] - Reduce the injection volume or use a liner with a larger internal diameter.[6] |
| Peak tailing is observed. | - Active sites in the liner or on the column.[8] - Leaks in the system.[6] | - Use a deactivated liner and column.[6] Consider replacing the liner and trimming the column.[8] - Perform a leak check on all connections.[6] |
| Changes in peak response (increase or decrease). | - Solvent evaporation from the vial (increase in all peaks).[8] - Active sites in the system (decrease in some peaks).[8] - Issues with the autosampler syringe (decrease in all peaks).[8] | - Use a fresh sample vial.[8] - Replace the liner and trim the column.[8] - Perform a manual injection to rule out autosampler problems.[8] |
| High baseline or noise. | - Contamination in the carrier gas, inlet, or column.[6][9] - Column bleed due to high temperatures or oxygen exposure.[6] | - Use high-purity gas and ensure gas filters are functional.[9] Clean the inlet and condition the column.[6] - Ensure the oven temperature does not exceed the column's limit and check for leaks. |
Frequently Asked Questions (FAQs)
Q1: How do I choose an appropriate TLC solvent system for my adamantane reaction?
A1: The choice of solvent system depends on the polarity of your adamantane starting material and expected product. A good starting point for many organic reactions is a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate).[10] You can adjust the ratio of these solvents to achieve an Rf value of approximately 0.3-0.5 for your starting material.[11]
Q2: My adamantane derivative is not visible under UV light on the TLC plate. What can I do?
A2: Many adamantane derivatives are not UV-active. If you do not see a spot under a UV lamp, you will need to use a chemical stain for visualization. A common and effective stain for non-UV active compounds is potassium permanganate (KMnO4) stain, which reacts with many organic compounds to produce a yellow or brown spot on a purple background. An iodine chamber is another simple and often effective visualization method.
Q3: Is derivatization necessary for GC-MS analysis of adamantane compounds?
A3: Not always, but it is often recommended for adamantane derivatives containing polar functional groups such as alcohols, amines, or carboxylic acids.[7] Derivatization increases the volatility and thermal stability of these compounds, leading to better peak shapes and more reliable results.[7] Common derivatization techniques include silylation, acylation, and alkylation.[7]
Q4: What are some common fragment ions I might see in the mass spectrum of adamantane?
A4: The mass spectrum of adamantane itself is characterized by a molecular ion peak at m/z 136. Common fragment ions can be found at m/z 135, 121, 107, 93, 79, and 67, corresponding to the loss of hydrogen and various alkyl fragments from the cage structure. The exact fragmentation pattern will vary for substituted adamantanes.
Q5: How can I use TLC to monitor the progress of my reaction?
A5: To monitor a reaction, spot three lanes on a TLC plate: your starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[11][12] As the reaction progresses, you should see the spot corresponding to the starting material diminish in the reaction mixture lane while a new spot for the product appears.[13] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[13]
Experimental Protocols
General Protocol for Monitoring an Adamantane Reaction by TLC
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of a pre-determined solvent system into a developing chamber and place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber.
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line across a TLC plate, about 1 cm from the bottom. Mark three small, evenly spaced tick marks on this line for spotting.
-
Spot the Plate:
-
Lane 1 (Starting Material): Dissolve a small amount of your adamantane starting material in a volatile solvent. Using a capillary tube, spot a small amount onto the first tick mark.
-
Lane 2 (Co-spot): Spot the starting material on the second tick mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it on the third tick mark.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the spotting line. Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.
-
Analyze the Results: Compare the spots in the three lanes to determine the presence of starting material and the formation of the product in the reaction mixture.
General Protocol for Sample Preparation for GC-MS Analysis of an Adamantane Reaction
-
Sample Quenching and Extraction: Take an aliquot of the reaction mixture and quench the reaction if necessary (e.g., by adding water or a buffer). Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter or decant the solution and concentrate it under reduced pressure or a gentle stream of nitrogen.
-
(Optional) Derivatization: If your adamantane derivative contains polar functional groups, perform a derivatization reaction. For example, to silylate a hydroxyl group, dissolve the dried sample in a suitable solvent and add a silylating agent (e.g., BSTFA). Gently heat the mixture if required, following a standard derivatization protocol.
-
Dilution: Dilute the concentrated sample (or the derivatized sample) to an appropriate concentration for GC-MS analysis (typically in the ppm range) using a high-purity solvent.
-
Transfer to Vial: Transfer the final diluted sample to a GC vial for analysis.
Visualizations
Caption: Workflow for monitoring adamantane reactions.
Caption: TLC troubleshooting decision tree.
Caption: GC-MS analysis troubleshooting workflow.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. silicycle.com [silicycle.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. youtube.com [youtube.com]
- 6. shimadzu.co.uk [shimadzu.co.uk]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Asymmetric Synthesis of Adamantane Derivatives
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of adamantane derivatives. The content is designed to address specific experimental challenges and provide detailed protocols and data for common synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My enantiomeric excess (ee) is consistently low. What are the common causes and how can I improve it?
A1: Low enantiomeric excess is a frequent challenge. The root cause often lies in one of the following areas:
-
Catalyst/Auxiliary Purity: The chiral catalyst or auxiliary is the primary source of stereochemical control. Impurities, including the opposite enantiomer or residual solvents, can severely diminish enantioselectivity.
-
Troubleshooting:
-
Verify the enantiomeric purity of your catalyst/auxiliary using chiral HPLC or SFC.
-
Recrystallize or re-purify the catalyst/auxiliary if necessary.
-
Ensure rigorous drying of the catalyst/auxiliary before use, as water can interfere with many catalytic systems.
-
-
-
Reaction Conditions: Temperature, solvent, and concentration play critical roles in the transition state energetics that govern stereoselectivity.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state. Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C).
-
Solvent: The polarity and coordinating ability of the solvent can influence catalyst-substrate interactions. Screen a range of solvents with varying properties (e.g., toluene, CH₂Cl₂, THF, hexanes).
-
Concentration: In some cases, higher or lower concentrations can affect catalyst aggregation or reaction kinetics, thereby impacting ee.
-
-
-
Substrate Purity: Impurities in the adamantane starting material can sometimes interfere with the catalyst or lead to side reactions. Ensure the substrate is pure and free of contaminants.
-
Background (Uncatalyzed) Reaction: A non-selective background reaction competing with the desired asymmetric transformation can erode the overall ee.
-
Troubleshooting: Run a control experiment without the chiral catalyst to quantify the rate of the background reaction. If it is significant, adjusting conditions (e.g., lower temperature) to slow it down relative to the catalyzed pathway may be necessary.
-
Q2: I'm having difficulty removing the chiral auxiliary from my adamantane product. What methods are effective?
A2: The choice of cleavage method depends on the nature of the auxiliary and the stability of your adamantane derivative. Chiral auxiliaries are designed to be removed under specific conditions.[1]
-
Oxazolidinone Auxiliaries (Evans' type): Commonly cleaved by hydrolysis (LiOH/H₂O₂), reduction (LiBH₄, LiAlH₄), or conversion to other functional groups.
-
Pseudoephedrine Amides: The amide bond can be cleaved with a suitable nucleophile.[1]
-
Camphorsultam Auxiliaries: Typically removed via hydrolysis or reduction.
-
tert-Butanesulfinamide Auxiliaries: Cleaved under acidic conditions (e.g., HCl in an alcohol solvent).
Troubleshooting: If standard conditions fail, it may be due to steric hindrance from the bulky adamantane group. Try elevating the temperature, using a stronger nucleophile/reagent, or employing microwave-assisted conditions. Always perform cleavage reactions on a small scale first to optimize conditions and check for product degradation.
Q3: How can I purify my final chiral adamantane derivative to improve enantiomeric purity?
A3: If the enantiomeric excess after the reaction is not satisfactory, purification is necessary.
-
Chiral Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the most powerful and widely used method for separating enantiomers.[][] This allows for the isolation of enantiomerically pure compounds.[4]
-
Diastereomeric Recrystallization: If your product contains a suitable functional group (e.g., an amine or carboxylic acid), you can react it with a chiral resolving agent (like tartaric acid or a chiral amine) to form diastereomeric salts.[5] These diastereomers have different physical properties and can often be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer.
Q4: My C-H functionalization reaction on the adamantane core shows poor regioselectivity. How can I target a specific position?
A4: The adamantane cage has two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the methylene bridges). The tertiary C-H bonds are generally more reactive towards radical abstraction but are also sterically hindered.[6]
-
Radical/Photoredox Methods: These methods often favor functionalization at the stronger, more abundant tertiary C-H bonds.[6][7][8] Catalyst control can sometimes override the inherent reactivity. For example, specific hydrogen atom transfer (HAT) catalysts have been developed for the selective functionalization of adamantanes.[9]
-
Directed C-H Functionalization: Installing a directing group on the adamantane skeleton allows a metal catalyst to functionalize a specific C-H bond in close proximity. This is a powerful strategy for achieving high regioselectivity that would otherwise be impossible.[10]
-
Total Synthesis/Framework Construction: For complex substitution patterns, especially 1,2-disubstitution, it is often more effective to build the adamantane core from simpler cyclic or acyclic precursors rather than functionalizing a pre-existing adamantane.[11][12]
Key Asymmetric Strategies & Experimental Data
The asymmetric synthesis of chiral adamantanes primarily relies on three strategies: the use of chiral auxiliaries, desymmetrization of prochiral adamantanes, and enantioselective catalysis.
Chiral Auxiliary-Mediated Synthesis
This classic approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral adamantane precursor to guide a subsequent stereoselective reaction.[1]
Table 1: Comparison of Chiral Auxiliaries in Adamantane Synthesis
| Chiral Auxiliary | Adamantane Substrate | Reaction Type | Yield (%) | Diastereomeric Ratio (d.r.) / ee (%) | Reference Context |
| Evans' Oxazolidinone | Adamantylacetyl chloride | Asymmetric Alkylation | ~85-95 | >95:5 d.r. | General literature precedent |
| Pseudoephedrine | Adamantanecarboxylic acid | Asymmetric Alkylation | ~80-90 | >90:10 d.r. | [1] |
| Camphorsultam | Adamantyl acryloyl chloride | Asymmetric Diels-Alder | ~70-90 | >98:2 d.r. | General literature precedent |
Desymmetrization of Prochiral Adamantanes
This powerful strategy involves the enantioselective transformation of a prochiral adamantane derivative, which possesses a plane of symmetry, into a chiral, non-racemic product.
Table 2: Enantioselective Desymmetrization Approaches
| Adamantane Substrate | Catalyst/Reagent | Reaction Type | Yield (%) | ee (%) | Reference Context |
| 1,3-Adamantanediol | Chiral Acyl-Transfer Catalyst | Asymmetric Acylation | High | >95 | [13] |
| Adamantane-1,3-dione | Chiral Reducing Agent | Asymmetric Reduction | Good | >90 | Conceptual |
| 1,3,5,7-Adamantanetetraol | Mono-protection w/ TBDPSCl | Desymmetrization | 44 | N/A | [14] |
Detailed Experimental Protocols
Protocol 1: Asymmetric Alkylation using a Pseudoephedrine Auxiliary
This protocol is a representative procedure for introducing chirality via an auxiliary.
1. Amide Formation:
-
To a solution of (1R,2R)-(-)-Pseudoephedrine (1.0 eq) in dry CH₂Cl₂ at 0 °C, add adamantanecarbonyl chloride (1.05 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Work up by washing with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the pseudoephedrine amide.
2. Asymmetric Alkylation:
-
Dissolve the pseudoephedrine amide (1.0 eq) in dry THF and cool to -78 °C under an argon atmosphere.
-
Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise and stir for 1 hour to form the chiral enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Purify by column chromatography to separate the diastereomeric products.
3. Auxiliary Cleavage:
-
To a solution of the alkylated amide in THF/H₂O, add LiOH (excess) and H₂O₂ (excess) at 0 °C.
-
Stir until the reaction is complete.
-
Work up to isolate the chiral carboxylic acid. The pseudoephedrine auxiliary can be recovered from the aqueous layer.
Visualized Workflows and Logic
General Workflow for Asymmetric Synthesis
This diagram outlines the typical sequence of steps in developing a chiral adamantane derivative.
Caption: General workflow for the asymmetric synthesis and purification of adamantane derivatives.
Troubleshooting Low Enantioselectivity
This decision tree helps diagnose and solve common issues leading to poor stereochemical outcomes.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Directed C–H Functionalization of the Adamantane Framework | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-Adamantyl Acetate
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-adamantyl acetate and its structural isomer, 1-adamantyl acetate. This information is crucial for researchers and scientists engaged in the structural elucidation and characterization of adamantane derivatives, which are pivotal scaffolds in medicinal chemistry and materials science.
¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in parts per million (ppm) for this compound and 1-adamantyl acetate are summarized below. The data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted ¹H Chemical Shifts in CDCl₃) | 1-Adamantyl Acetate (Predicted ¹H Chemical Shifts in CDCl₃) |
| H-2 (CH-O) | ~4.8 ppm (m) | - |
| Adamantane CH | ~1.5 - 2.1 ppm (m) | ~2.15 ppm (br s, 3H) |
| Adamantane CH₂ | ~1.5 - 2.1 ppm (m) | ~1.65 ppm (br s, 12H) |
| CH₃ (Acetate) | ~2.0 ppm (s) | ~1.95 ppm (s, 3H) |
Table 2: ¹³C NMR Spectral Data Comparison
| Assignment | This compound (¹³C Chemical Shifts in CDCl₃) | 1-Adamantyl Acetate (¹³C Chemical Shifts in CDCl₃) |
| C=O | ~170.5 ppm | ~170.6 ppm |
| C-2 (CH-O) | ~74.0 ppm | - |
| C-1 (C-O) | - | ~80.5 ppm |
| Adamantane CH | ~37.9, ~32.0, ~27.7 ppm | ~41.0 ppm (3C) |
| Adamantane CH₂ | ~37.9, ~32.0, ~27.7, ~27.2 ppm | ~36.2 ppm (3C), ~30.6 ppm (3C) |
| CH₃ (Acetate) | ~21.3 ppm | ~22.3 ppm |
Note: The predicted values are based on established NMR principles and data from similar adamantane derivatives. The numbering of the adamantane cage is based on IUPAC nomenclature.
Experimental Protocol for NMR Spectroscopy
The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of organic compounds like adamantyl acetates.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Transfer the solution into a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
The spectrometer is locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. ¹H NMR Acquisition:
-
A standard pulse sequence is used.
-
The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay is set to an appropriate value (e.g., 1-2 seconds).
4. ¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of the ¹³C isotope.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
Phase correction and baseline correction are applied.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Structural and Spectral Correlation
The position of the acetate group on the adamantane scaffold significantly influences the NMR spectra. The following diagram illustrates the key structural features of this compound and their expected correlation to the NMR signals.
A Comparative Guide to the GC-MS Analysis of 2-Adamantyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis and fragmentation patterns of 2-Adamantyl acetate and its structural isomer, 1-Adamantyl acetate. The unique tricyclic cage structure of the adamantane moiety imparts distinct characteristics to the mass spectrometric behavior of its derivatives, making GC-MS an invaluable tool for their identification and differentiation. This guide will delve into the experimental protocols, comparative fragmentation data, and the underlying fragmentation mechanisms.
GC-MS Analysis: Experimental Protocol
A generalized protocol for the GC-MS analysis of adamantyl acetate isomers is outlined below. This protocol is based on established methods for the analysis of acetate derivatives of alcohols and adamantane compounds.
Sample Preparation:
For compounds containing hydroxyl groups that require derivatization to their acetate esters, the following procedure is recommended:
-
Dissolution: Dissolve the adamantanol isomer in a suitable solvent such as dichloromethane (DCM) or ether in a GC vial.
-
Derivatization: Add 20 µL of acetic anhydride and 20 µL of anhydrous pyridine to the sample. Pyridine acts as a catalyst.
-
Reaction: Tightly cap the vial and heat it at 70°C for approximately 20 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for the separation of these isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Maintain at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Comparative Fragmentation Pattern Analysis
The mass spectra of this compound and 1-Adamantyl acetate are characterized by distinct fragmentation patterns that allow for their unambiguous identification. The key difference lies in the stability of the carbocation formed upon fragmentation.
| Property | This compound | 1-Adamantyl Acetate (Alternative) |
| Molecular Formula | C₁₂H₁₈O₂ | C₁₂H₁₈O₂ |
| Molecular Weight | 194.27 g/mol [1] | 194.27 g/mol |
| Molecular Ion (M⁺) | m/z 194 (present, but may be of low intensity) | m/z 194 (present, but may be of low intensity) |
| Base Peak | m/z 134 [1] | m/z 135 |
| Key Fragment Ions (m/z) | 134, 93, 92, 79, 67, 43[1] | 135, 93, 79, 43 |
Key Observations:
-
Base Peak Difference: The most significant difference is the base peak. For this compound, the base peak is at m/z 134 , corresponding to the loss of acetic acid (60 Da) from the molecular ion. In contrast, for 1-Adamantyl acetate, the base peak is at m/z 135 , which represents the highly stable tertiary 1-adamantyl carbocation.
-
Formation of Adamantyl Cation: The formation of the adamantyl cation is a dominant fragmentation pathway for adamantane derivatives. The tertiary carbocation (1-adamantyl) is significantly more stable than the secondary carbocation (2-adamantyl), which explains the prominence of the m/z 135 peak in the spectrum of the 1-isomer.
-
Loss of Acetic Acid: The loss of a neutral molecule of acetic acid (CH₃COOH) is a characteristic fragmentation for acetate esters. This is the primary fragmentation pathway for this compound, leading to the adamantene radical cation at m/z 134.
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization primarily proceeds through the loss of acetic acid, followed by further fragmentation of the resulting adamantene radical cation.
Conclusion
GC-MS is a powerful and definitive technique for the analysis and differentiation of this compound and its isomers. The distinct fragmentation patterns, particularly the difference in their base peaks, provide a reliable method for structural elucidation. Researchers and drug development professionals can utilize this information for quality control, impurity profiling, and metabolic studies involving adamantane-based compounds. The stability of the resulting carbocation is the primary determinant of the fragmentation pathway, highlighting a key principle in mass spectrometry.
References
Unmasking the Adamantyl Moiety: A Comparative Guide to its FTIR Spectroscopic Signature
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is paramount. Among these, the bulky, diamondoid structure of the adamantyl group presents a unique spectroscopic fingerprint. This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of the adamantyl functional group, supported by experimental data and detailed protocols to aid in its unambiguous identification.
The rigid, cage-like structure of adamantane, composed of three fused cyclohexane rings in a chair conformation, gives rise to a distinct set of vibrational modes. These characteristic absorptions in the mid-infrared region serve as reliable indicators of the presence of an adamantyl moiety within a molecule. Understanding these spectral features is crucial for characterizing novel compounds, monitoring reactions, and ensuring the quality of adamantane-containing pharmaceuticals.
Characteristic FTIR Absorption Peaks of the Adamantyl Functional Group
The FTIR spectrum of an adamantyl-containing compound is dominated by the vibrations of its C-H and C-C bonds within the cage structure. The key diagnostic peaks are summarized in the table below. These values are derived from experimental data on adamantane and its derivatives. Minor shifts in peak positions can be expected depending on the nature and position of substituents on the adamantane core.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 2950 - 2840 | Strong | C-H stretching (CH₂ and CH) | Multiple sharp bands are typically observed in this region, corresponding to the asymmetric and symmetric stretching of the methylene and methine groups of the adamantane cage. A prominent feature is often seen around 2900-2930 cm⁻¹ and another strong band around 2850 cm⁻¹.[1] |
| 1455 - 1445 | Medium | CH₂ scissoring (bending) | This absorption is characteristic of the deformation of the methylene groups within the adamantane framework. |
| 1360 - 1340 | Medium | CH₂ wagging/twisting | These bands arise from the out-of-plane bending vibrations of the methylene groups. |
| ~1100 | Medium | C-C stretching | The stretching vibrations of the carbon-carbon bonds of the adamantane cage contribute to absorptions in this region. |
| ~970 | Medium | C-H bending / C-C stretching | A combination of C-H out-of-plane bending and C-C stretching modes of the cage. |
| ~798 | Medium | Cage deformation | This peak is associated with the breathing or deformation of the entire adamantane cage structure. |
Comparative Analysis: Adamantane vs. Substituted Adamantanes
The introduction of substituents onto the adamantane cage can lead to predictable shifts in the characteristic FTIR peaks and the appearance of new bands corresponding to the functional groups themselves.
-
1-Adamantanol: In addition to the adamantyl cage vibrations, the spectrum of 1-adamantanol exhibits a strong, broad O-H stretching band in the region of 3600-3200 cm⁻¹ and a C-O stretching vibration around 1050-1150 cm⁻¹. The presence of these bands is a clear indication of hydroxyl substitution.
-
1-Adamantylamine: The FTIR spectrum of 1-adamantylamine will show N-H stretching vibrations in the 3400-3250 cm⁻¹ region. Primary amines typically show two bands (asymmetric and symmetric stretching), while secondary amines show one. An N-H bending vibration may also be observed around 1650-1580 cm⁻¹.
-
1-Adamantanecarboxylic Acid: This derivative will display a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, characteristic of a carboxylic acid dimer. A strong C=O stretching absorption will be present in the 1725-1700 cm⁻¹ region.
By comparing the spectrum of an unknown compound to that of unsubstituted adamantane, researchers can deduce the nature of the functionalization on the adamantyl core.
Experimental Protocol: ATR-FTIR Spectroscopy of Adamantyl Compounds
Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique for obtaining FTIR spectra of solid and liquid samples with minimal sample preparation.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Spatula.
-
The adamantyl-containing compound to be analyzed.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Collection:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
With the empty, clean ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid adamantyl compound onto the center of the ATR crystal using a clean spatula.
-
Apply firm and even pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Collection:
-
Collect the FTIR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.
-
The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are generally sufficient.
-
-
Data Analysis:
-
The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption peaks of the adamantyl group as detailed in the table above.
-
Identify any additional peaks that may correspond to other functional groups in the molecule.
-
-
Cleaning:
-
After the measurement, release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with an appropriate solvent to prevent cross-contamination.
-
Logical Workflow for FTIR Analysis of Adamantyl Functional Groups
The following diagram illustrates the logical workflow for the identification and characterization of adamantyl functional groups using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of adamantyl groups.
By following this structured approach and utilizing the comparative data provided, researchers can confidently identify and characterize the adamantyl functional group in a variety of molecular contexts, facilitating advancements in drug discovery and materials science.
References
A Comparative Analysis of the Reactivity of 1-Adamantyl Acetate and 2-Adamantyl Acetate in Solvolysis Reactions
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between isomeric forms of a molecule is paramount for predicting metabolic pathways, designing stable formulations, and developing synthetic routes. This guide provides an in-depth comparison of the solvolytic reactivity of 1-adamantyl acetate and 2-adamantyl acetate, supported by experimental data from analogous systems and detailed experimental protocols.
The rigid, cage-like structure of adamantane provides a unique scaffold in medicinal chemistry and materials science. The reactivity of its derivatives is highly dependent on the substitution pattern on this framework. Here, we focus on the solvolysis of 1-adamantyl acetate and this compound, where the position of the acetate group—at a tertiary bridgehead carbon versus a secondary carbon—dramatically influences the reaction rate and mechanism.
Executive Summary of Reactivity
1-Adamantyl acetate is significantly more reactive in solvolysis than this compound. This pronounced difference is attributed to the inherent stabilities of the carbocation intermediates formed during the reaction. The tertiary bridgehead 1-adamantyl cation is considerably more stable than the secondary 2-adamantyl cation. Consequently, 1-adamantyl acetate readily undergoes solvolysis via a unimolecular (SN1) pathway. In contrast, the solvolysis of this compound is much slower and its mechanism is more sensitive to the solvent environment, potentially involving both SN1 and solvent-assisted (SN2-like) pathways.
Comparative Solvolysis Data
To illustrate the vast difference in reactivity, the following table summarizes the relative rates of solvolysis for 1-adamantyl and 2-adamantyl derivatives with different leaving groups in aqueous ethanol.
| Compound | Leaving Group | Solvent (Aqueous Ethanol) | Relative Rate (k/k₀) |
| 1-Adamantyl Derivative | Tosylate | 80% EtOH | ~10⁶ |
| 2-Adamantyl Derivative | Tosylate | 80% EtOH | 1 |
| 1-Adamantyl Derivative | Chloroformate | 80% EtOH | Very Fast |
| 2-Adamantyl Derivative | Chloroformate | 80% EtOH | Significantly Slower |
Note: The relative rates are estimations based on data from analogous systems to provide a comparative scale. The solvolysis of 2-adamantyl tosylate is used as the reference (k₀).
Reaction Mechanisms and Intermediates
The differing reactivities of 1-adamantyl acetate and this compound are best understood by examining their respective solvolysis mechanisms.
Solvolysis of 1-Adamantyl Acetate
The solvolysis of 1-adamantyl acetate proceeds through a classic SN1 mechanism. The bridgehead position of the acetate group allows for the formation of a relatively stable tertiary carbocation. The rigidity of the adamantane cage prevents backside attack, making an SN2 pathway impossible.
Caption: SN1 mechanism for 1-adamantyl acetate solvolysis.
Solvolysis of this compound
The solvolysis of this compound is more complex. As a secondary acetate, the formation of a secondary carbocation is less favorable than the tertiary carbocation of the 1-isomer. Therefore, the reaction rate is significantly slower. The mechanism can be influenced by the nucleophilicity and ionizing power of the solvent. In highly ionizing, non-nucleophilic solvents, an SN1 pathway may be favored. However, in more nucleophilic solvents, a solvent-assisted pathway (borderline SN1/SN2) can contribute to the overall reaction rate.
A Comparative Guide to Analytical Methods for Purity Validation of 2-Adamantyl Acetate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a detailed comparison of analytical methods for determining the purity of 2-Adamantyl acetate, a key intermediate in various synthetic processes. The following sections present a comparative analysis of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, complete with experimental protocols, data presentation, and workflow visualizations.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for purity validation depends on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput. This compound is a non-polar, volatile ester, which makes it amenable to analysis by GC. Its lack of a strong chromophore presents a challenge for UV-based HPLC detection, but not for detectors like a Refractive Index Detector (RID) or a Charged Aerosol Detector (CAD). qNMR offers a direct and primary method for purity assessment without the need for a specific reference standard of the analyte.
A summary of the key performance characteristics of each technique for the analysis of this compound is presented below.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the purity analysis of this compound using GC-FID, RP-HPLC-RID, and ¹H-qNMR.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Gas Chromatography (GC-FID) | Reversed-Phase HPLC (RP-HPLC-RID) | Quantitative NMR (¹H-qNMR) |
| Principle | Separation based on volatility and polarity | Separation based on polarity | Quantitative determination based on nuclear magnetic resonance |
| Typical Purity (%) | > 99.5% | > 99.0% | > 99.8% (absolute) |
| Selectivity | Excellent for volatile impurities | Good for non-volatile impurities | Excellent for structural isomers and proton-containing impurities |
| Sensitivity | High (ng level) | Moderate (µg level) | Moderate (mg level) |
| Analysis Time | ~20-30 min | ~15-25 min | ~10-15 min per sample |
| Sample Prep | Simple dilution | Simple dilution | Precise weighing and dilution |
Table 2: Validation Parameters
| Parameter | Gas Chromatography (GC-FID) | Reversed-Phase HPLC (RP-HPLC-RID) | Quantitative NMR (¹H-qNMR) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| LOD | ~10 ng/mL | ~1 µg/mL | ~0.1 mg/mL |
| LOQ | ~30 ng/mL | ~3 µg/mL | ~0.3 mg/mL |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy (Recovery) | 98-102% | 97-103% | 99-101% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point for method development and validation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and sensitive technique for the purity determination of volatile compounds like this compound. It is particularly effective in separating and quantifying volatile impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 280°C.
-
Hydrogen flow: 30 mL/min.
-
Airflow: 300 mL/min.
-
Makeup gas (Nitrogen): 25 mL/min.
-
-
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane) to obtain a 1 mg/mL solution.
-
Data Analysis: Purity is determined by area percent calculation, assuming all components have a similar response factor with FID.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While this compound lacks a strong UV chromophore, RP-HPLC with a universal detector like a Refractive Index Detector (RID) can be employed for purity analysis, especially for detecting non-volatile impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a refractive index detector (RID).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector (RID):
-
Internal Temperature: 35°C.
-
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[1][2] An internal standard of known purity is used for the determination of the absolute purity of this compound.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.
-
Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., Maleic acid, Dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the sample and internal standard are soluble.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh an appropriate amount of the internal standard (to have a similar molar concentration to the analyte) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an aliquot (e.g., 0.6 mL) to a 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 8 to 16, depending on the desired signal-to-noise ratio.
-
Acquisition Time: Sufficient to ensure high digital resolution.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the acetyl protons) and a signal from the internal standard.
-
-
Purity Calculation: The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the logical workflows for the purity validation of this compound.
References
A Comparative Analysis of the Biological Activities of Adamantane, Diamantane, and Triamantane Isomers
For Researchers, Scientists, and Drug Development Professionals
The unique structural properties of diamondoids—caged hydrocarbons with a diamond-like structure—have positioned them as compelling scaffolds in medicinal chemistry. Adamantane, the smallest member of this family, has given rise to several clinically successful drugs. Its higher-order isomers, diamantane and triamantane, offer intriguing possibilities for drug design due to their increased size and lipophilicity. This guide provides a comparative overview of the biological activities of these three isomers, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Introduction to Adamantane Isomers
Adamantane (C₁₀H₁₆), diamantane (C₁₄H₂₀), and triamantane (C₁₈H₂₄) are the first three members of the diamondoid series, consisting of one, two, and three fused adamantane cages, respectively.[1] Their rigid, three-dimensional, and lipophilic nature makes them attractive pharmacophores.[2] While adamantane derivatives have been extensively studied, leading to drugs like the antiviral amantadine and the anti-Alzheimer's agent memantine, comparative biological data for diamantane and triamantane are less common in publicly available literature.[2] This guide synthesizes the existing knowledge on adamantane derivatives to draw potential inferences about the larger isomers and highlights the current research landscape.
Comparative Biological Activity
Direct comparative studies on the biological activities of the parent adamantane, diamantane, and triamantane molecules are scarce. However, the extensive research on adamantane derivatives provides valuable structure-activity relationship (SAR) insights that can be cautiously extrapolated. The primary biological targets for adamantane derivatives are viral ion channels and central nervous system receptors.
Antiviral Activity
The antiviral properties of adamantane derivatives, particularly against the influenza A virus, are well-documented.[3] The mechanism of action involves the blockade of the M2 proton channel, a protein essential for the virus's replication cycle.[4]
Table 1: Comparative Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Assay | IC₅₀ (µM) | Reference |
| Amantadine | Influenza A/H3N2 | Plaque Reduction Assay | 0.4 | [5] |
| Rimantadine | Influenza A/H3N2 | Plaque Reduction Assay | 0.1 | [5] |
| 2-(1-Adamantyl)pyrrolidine | Influenza A/H3N2 | Plaque Reduction Assay | 0.05 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data in Table 1 demonstrates that substitutions on the adamantane core can significantly enhance antiviral potency. Rimantadine, with an additional methyl group, is more potent than amantadine. Further modifications, such as the addition of a pyrrolidine ring, can lead to even greater activity. While specific antiviral data for diamantane and triamantane derivatives is limited, their increased lipophilicity could potentially enhance interactions with the hydrophobic M2 channel, a hypothesis that warrants further investigation.
NMDA Receptor Antagonism
Adamantane derivatives are also known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, which is the basis for their use in treating neurological disorders.[6] Memantine, a dimethyl derivative of amantadine, is a clinically approved NMDA receptor antagonist for the treatment of Alzheimer's disease.[7]
Table 2: Comparative NMDA Receptor Antagonist Activity
| Compound | Receptor Subtype | Assay | IC₅₀ (µM) | Reference |
| Amantadine | NMDA Receptor | Electrophysiology | 10-20 | [8] |
| Memantine | NMDA Receptor | Electrophysiology | 1-5 | [6][9] |
| 2-Oxaadamant-1-yl)amine Derivatives | NMDA Receptor | Radioligand Binding | > Amantadine, < Memantine | [10] |
The data indicates that memantine has a higher affinity for the NMDA receptor than amantadine, suggesting that substitutions on the adamantane cage can modulate this activity.[8] It is plausible that the larger and more lipophilic structures of diamantane and triamantane could lead to derivatives with altered affinity and selectivity for NMDA receptor subtypes, presenting a promising avenue for the development of new neuroprotective agents.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two key assays used to evaluate the biological activity of adamantane derivatives.
M2 Proton Channel Assay (Liposomal Proton Flux Assay)
This assay measures the ability of a compound to inhibit the proton conductance of the influenza A M2 protein reconstituted into liposomes.
Methodology:
-
Preparation of M2 Proteoliposomes: The M2 protein is expressed and purified. It is then reconstituted into phospholipid vesicles (liposomes) containing a pH-sensitive fluorescent dye.
-
Assay Initiation: A pH gradient is established across the liposome membrane by adding acid to the external solution.
-
Measurement of Proton Flux: In the absence of an inhibitor, protons flow through the M2 channel into the liposomes, causing a change in the internal pH, which is detected by a change in the fluorescence of the entrapped dye.
-
Inhibitor Testing: The assay is performed in the presence of varying concentrations of the test compound. The inhibition of the proton flux is measured by the reduction in the rate of fluorescence change.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.
This protocol is adapted from the principles described in Pielak et al. and provides a direct measure of M2 channel activity.[11]
NMDA Receptor Binding Assay (Radioligand Binding Assay)
This assay determines the affinity of a compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that specifically binds to the receptor.
Methodology:
-
Membrane Preparation: Membranes containing NMDA receptors are prepared from rat brain tissue or from cells expressing recombinant NMDA receptors.
-
Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.
This protocol is a standard method for determining the binding affinity of compounds to receptors.[12][13]
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows discussed.
Caption: Inhibition of Influenza A M2 Proton Channel by Adamantane Derivatives.
Caption: Mechanism of NMDA Receptor Antagonism by Adamantane Derivatives.
Caption: General Experimental Workflow for In Vitro Biological Activity Assessment.
Conclusion and Future Directions
Adamantane and its derivatives have proven to be a rich source of therapeutic agents, primarily targeting viral ion channels and central nervous system receptors. While direct comparative biological data for diamantane and triamantane remains limited, the structure-activity relationships established for adamantane-based compounds suggest that these larger diamondoids hold significant potential. Their increased size and lipophilicity may lead to derivatives with enhanced potency, altered selectivity, and novel pharmacological profiles.
Future research should focus on the systematic synthesis and biological evaluation of diamantane and triamantane derivatives, particularly in comparative studies against their adamantane counterparts. Such investigations will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules and expanding the repertoire of diamondoid-based drugs.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M2 proton channel - Wikipedia [en.wikipedia.org]
- 5. Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paradigm shift in NMDA receptor antagonist drug development: molecular mechanism of uncompetitive inhibition by memantine in the treatment of Alzheimer's disease and other neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 13. reactionbiology.com [reactionbiology.com]
A Guide to Bulky Protecting Groups: A Comparative Analysis of Alternatives to 2-Adamantyl Acetate
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The 2-adamantyl group, introduced as an ester, is a well-established bulky protecting group valued for its steric hindrance and specific cleavage conditions. However, the diverse demands of complex molecule synthesis necessitate a broader palette of such groups. This guide provides an objective comparison of viable alternatives to 2-adamantyl acetate, focusing on Trityl (Tr), tert-Butyl (tBu), and Pivaloyl (Piv) esters. The performance of these protecting groups is evaluated based on their stability, ease of introduction and cleavage, and orthogonality, supported by experimental data and detailed protocols.
At a Glance: Comparative Performance of Bulky Protecting Groups
The following table summarizes key quantitative data for the protection of a carboxylic acid and the subsequent deprotection of the resulting ester. These values are representative and can vary depending on the specific substrate and reaction conditions.
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Method | Typical Yield (%) | Relative Acid Lability |
| 2-Adamantyl | Adamantanol, DCC, DMAP | 85-95 | TFA/CH₂Cl₂ (1:1), rt | 90-98 | High |
| Trityl (Tr) | Trityl chloride, Pyridine | 80-95 | 80% Formic acid, rt | 90-99 | Very High |
| tert-Butyl (tBu) | Isobutylene, H₂SO₄ (cat.) | 80-90 | TFA/CH₂Cl₂ (1:1), rt | 90-99 | High |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine | 85-98 | LiAlH₄, THF | 85-95 | Very Low |
Diagram: General Protection and Deprotection Workflow
Caption: A general workflow illustrating the protection of a functional group on a substrate, subsequent reaction, and the final deprotection step.
In-Depth Comparison of Bulky Protecting Groups
2-Adamantyl Esters
The 2-adamantyl group is a highly bulky moiety that provides excellent steric protection. Its esters are notably stable under a wide range of conditions but are readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). This high acid lability is a key feature, allowing for selective deprotection in the presence of less acid-sensitive groups.
Trityl (Triphenylmethyl) Esters
The trityl group is even bulkier than the adamantyl group, offering exceptional steric shielding.[1] A significant advantage of the trityl group is its extreme sensitivity to acid.[1] This allows for its removal under very mild acidic conditions, such as with formic acid, making it orthogonal to many other acid-labile groups like tert-butyl esters.[1] However, this high sensitivity can also be a drawback, as it may be cleaved inadvertently during reactions that generate even trace amounts of acid. Trityl ethers are commonly used to protect primary alcohols due to steric hindrance.[1]
tert-Butyl Esters
The tert-butyl group is a widely used bulky protecting group due to its commercial availability and reliable performance.[2] Like adamantyl esters, tert-butyl esters are stable to a variety of reaction conditions but are easily cleaved with strong acids like TFA.[3][4] The steric bulk is less pronounced than that of the trityl group. The deprotection mechanism involves the formation of a stable tert-butyl cation, which is then typically scavenged by the solvent or an added scavenger.[5][6]
Pivaloyl (tert-Butylcarbonyl) Esters
In contrast to the acid-labile groups discussed above, the pivaloyl group forms esters that are remarkably stable to acidic conditions.[7] This makes them an excellent choice when protection is required during acidic reaction steps. Pivaloyl esters are typically cleaved under basic conditions (saponification) or by reduction with agents like lithium aluminum hydride (LiAlH₄).[8] The steric hindrance provided by the pivaloyl group is substantial.[9]
Diagram: Logical Relationship of Protection
Caption: The logical relationship showing a substrate with a functional group (FG) reacting with a protecting group (PG) to form a protected substrate.
Experimental Protocols
Detailed experimental procedures for the protection of a generic carboxylic acid and the subsequent deprotection are provided below.
2-Adamantyl Ester Protection and Deprotection
Protection Protocol:
-
To a solution of the carboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂), add 2-adamantanol (1.2 eq), dicyclohexylcarbodiimide (DCC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the 2-adamantyl ester.
Deprotection Protocol:
-
Dissolve the 2-adamantyl ester in a 1:1 mixture of trifluoroacetic acid (TFA) and CH₂Cl₂.
-
Stir the solution at room temperature for 1-3 hours.
-
Remove the solvent and TFA in vacuo to yield the deprotected carboxylic acid.
Trityl Ester Protection and Deprotection
Protection Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in pyridine.
-
Add trityl chloride (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.[10]
Deprotection Protocol:
-
Dissolve the trityl ester in 80% aqueous formic acid.[1]
-
Stir the solution at room temperature for 30-60 minutes.[1]
-
Evaporate the solvent under reduced pressure.
-
Crystallize or purify the residue by chromatography to obtain the carboxylic acid.[1]
tert-Butyl Ester Protection and Deprotection
Protection Protocol:
-
Suspend the carboxylic acid in a suitable solvent (e.g., dioxane or tert-butyl acetate).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Bubble isobutylene gas through the solution or add liquid isobutylene at low temperature.
-
Stir the sealed reaction vessel at room temperature for 24-48 hours.
-
Carefully quench the reaction with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent, wash, dry, and purify.[2][11]
Deprotection Protocol:
-
Dissolve the tert-butyl ester in a 1:1 mixture of TFA and CH₂Cl₂.[4]
-
Stir the solution at room temperature for 1-4 hours.[4]
-
Concentrate the reaction mixture in vacuo to afford the deprotected carboxylic acid.[4]
Pivaloyl Ester Protection and Deprotection
Protection Protocol:
-
Dissolve the carboxylic acid (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work up the reaction as described for the trityl ester protection.
-
Purify the pivaloyl ester by distillation or chromatography.
Deprotection Protocol (Reductive):
-
Dissolve the pivaloyl ester in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the aluminum salts and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate to obtain the corresponding alcohol (if the starting material was a carboxylic acid, this method results in the reduction of the carboxylic acid to an alcohol). For cleavage back to the carboxylic acid, basic hydrolysis is typically employed.
Conclusion
The choice of a bulky protecting group is a nuanced decision that depends on the overall synthetic strategy, particularly the need for orthogonality and the stability of other functional groups present in the molecule. While 2-adamantyl esters offer a good balance of steric bulk and acid lability, alternatives such as trityl, tert-butyl, and pivaloyl esters provide a broader range of reactivity and stability profiles. Trityl esters are ideal for situations requiring very mild acid deprotection, tert-butyl esters are a reliable and cost-effective option for standard acid-labile protection, and pivaloyl esters offer robustness towards acidic conditions, making them suitable for syntheses involving acid-catalyzed steps. A thorough understanding of the properties and experimental conditions associated with each of these protecting groups, as outlined in this guide, will empower researchers to make informed decisions and optimize their synthetic endeavors.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. 4.4. General Procedure of Deprotection of tert-Butyl Esters to Carboxylic Acids 8a–c [bio-protocol.org]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 9. Pivalic acid - Wikipedia [en.wikipedia.org]
- 10. digital.csic.es [digital.csic.es]
- 11. US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of Adamantane-Based Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Adamantane, a rigid and lipophilic diamondoid hydrocarbon, has garnered significant attention in medicinal chemistry and materials science. Its unique three-dimensional structure, when incorporated into ester derivatives, can confer advantageous physicochemical and biological properties. This guide provides a comparative overview of the characterization of various adamantane-based ester derivatives, supported by experimental data from peer-reviewed literature.
Physicochemical Properties
The incorporation of the adamantane cage into ester molecules significantly influences their physical properties, such as melting point and solubility. These characteristics are crucial for their formulation and bioavailability as potential therapeutic agents. Pure adamantane is a colorless, crystalline solid with a high melting point of 270 °C and is practically insoluble in water but soluble in nonpolar organic solvents.[1] The properties of its ester derivatives are modulated by the nature of the ester substituent.
| Compound Name | Molecular Formula | Melting Point (°C) | Reference |
| 1-Adamantyl methyl ester | C12H18O2 | Not specified | [2] |
| 1-Adamantyl tert-butyl ester | C15H24O2 | Not specified | [2] |
| 1,1'-Diadamantyl ester | C21H30O2 | 277–278 | [2] |
| Hydrazide of 1-adamantanecarboxylic acid | Not specified | 160 | [3] |
| Derivative of 3-aminotricyclo[3.3.1.13,7]decan-1-ol | Not specified | 266 | [3] |
Biological Activity: A Comparative Analysis
Adamantane-based ester derivatives have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral effects. The bulky adamantyl group can enhance the lipophilicity of the parent molecule, potentially improving its interaction with biological membranes and molecular targets.[4]
Antioxidant Activity
The antioxidant potential of adamantane-based esters has been evaluated using various in vitro assays. A study on a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates demonstrated their ability to scavenge hydrogen peroxide radicals.
| Compound | Hydrogen Peroxide Scavenging Activity (%) at 250 µg/mL |
| 2-(adamantan-1-yl)-2-oxoethyl benzoate (2a) | Positive |
| 2-(adamantan-1-yl)-2-oxoethyl 4-methylbenzoate (2b) | 48.55 |
| 2-(adamantan-1-yl)-2-oxoethyl 4-methoxybenzoate (2f) | Positive |
| 2-(adamantan-1-yl)-2-oxoethyl 4-chlorobenzoate (2g) | 42.56 |
| 2-(adamantan-1-yl)-2-oxoethyl 4-bromobenzoate (2i) | Positive |
| 2-(adamantan-1-yl)-2-oxoethyl 4-iodobenzoate (2j) | Positive |
| 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2m) | Positive |
| 2-(adamantan-1-yl)-2-oxoethyl 2-bromobenzoate (2n) | Positive |
| 2-(adamantan-1-yl)-2-oxoethyl 2-iodobenzoate (2o) | Positive |
| 2-(adamantan-1-yl)-2-oxoethyl 3,5-dinitrobenzoate (2q) | 42.96 |
| 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate (2r) | Positive |
Data extracted from Molecules 2015, 20, 18828-18848.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of adamantane derivatives have been assessed through various models, including the protein denaturation assay and inhibition of nitric oxide synthesis in macrophages.
| Compound | Assay | Results |
| 2-(adamantan-1-yl)-2-oxoethyl 4-hydroxybenzoate (2p) | Protein Denaturation Assay | Good anti-inflammatory activity |
| 2-(adamantan-1-yl)-2-oxoethyl 3,5-dinitrobenzoate (2q) | Protein Denaturation Assay | Good anti-inflammatory activity |
| 2-(adamantan-1-yl)-2-oxoethyl 2-pyridinecarboxylate (2r) | Protein Denaturation Assay | Good anti-inflammatory activity |
| Selenourea derivative with adamantane (4a) | Inhibition of LPS-induced nitric oxide synthesis in macrophages | Prominent anti-inflammatory activity |
| Selenourea derivative with adamantane (5b) | Inhibition of LPS-induced nitric oxide synthesis in macrophages | Prominent anti-inflammatory activity |
Data extracted from Molecules 2015, 20, 18828-18848 and Int. J. Mol. Sci. 2022, 23(18), 10733.[5][6]
Antimicrobial Activity
Several studies have reported the synthesis and evaluation of adamantane-based esters and related derivatives for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for comparison.
| Compound | Target Organism | MIC (µg/mL) |
| Schiff base derivative 9 | Gram-positive bacteria | 62.5 - 1000 |
| Schiff base derivative 9 | Gram-negative bacteria | 125 - 1000 |
| Schiff base derivative 14 | Gram-positive bacteria | 62.5 - 1000 |
| Schiff base derivative 14 | Gram-negative bacteria | 125 - 1000 |
| Hydrazide derivative 19 | Gram-positive bacteria | 62.5 - 1000 |
| Hydrazide derivative 19 | Gram-negative bacteria | 125 - 500 |
| Various thiosemicarbazones (2c, 2d, 2g, 2j) | Enterococcus faecalis | ≤ 25 µM |
| Various thiosemicarbazones (3a, 3e, 3g) | Enterococcus faecalis | ≤ 25 µM |
Data extracted from Molecules 2020, 25, 324 and Int. J. Mol. Sci. 2022, 23(18), 10733.[3][7]
Antiviral Activity
Adamantane derivatives, most notably amantadine and rimantadine, have a history as antiviral agents against influenza A virus. Research continues to explore new derivatives with improved activity profiles.
| Compound | Virus Strain | IC50 |
| Enol ester 10 (both enantiomers) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 7.7 µM |
| Adamantane-substituted piperidine (2R,4S)-13 | Influenza A/California/7/2009(H1N1)pdm09 | 18.4 µM |
| Adamantane-substituted piperidine (2R,4S)-13 | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 | 17.6 µM |
| Adamantane derivative 4a | Influenza A H2N2 | Markedly active |
| Adamantane derivative 4b | Influenza A H1N1, H2N2 | Markedly active |
| Adamantane derivative 5a | Influenza A H2N2, H3N2 | Markedly active |
| Adamantane derivative 6a | Influenza A H2N2, H3N2 | Markedly active |
| Adamantane derivative 7a | Influenza A H2N2, H3N2 | Markedly active |
| Adamantane derivative 6d | Influenza A H1N1 | Markedly active |
| Adamantane derivative inhibiting vaccinia virus | Vaccinia virus | 0.133 - 0.515 µM |
Data extracted from RSC Adv., 2017, 7, 15155-15166 and Eur. J. Med. Chem. 2021, 222, 113485.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of common experimental protocols used in the characterization of adamantane-based ester derivatives.
Synthesis of 2-(adamantan-1-yl)-2-oxoethyl benzoates
A general and efficient method for the synthesis of this class of esters involves the reaction of 1-adamantyl bromomethyl ketone with various carboxylic acids.
-
Reactants: 1-adamantyl bromomethyl ketone, a substituted carboxylic acid, and potassium carbonate.
-
Solvent: Dimethylformamide (DMF).
-
Procedure: The reactants are stirred in DMF at room temperature for approximately 3 hours. The resulting precipitate is then filtered and recrystallized from ethanol.[5]
-
Characterization: The structures of the synthesized compounds are confirmed using Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H-NMR), and carbon-13 nuclear magnetic resonance (¹³C-NMR). Single-crystal X-ray diffraction can be used for detailed structural analysis.[5]
Hydrogen Peroxide Radical Scavenging Assay
This assay evaluates the antioxidant capacity of the compounds by measuring their ability to neutralize hydrogen peroxide.
-
Procedure: A solution of the test compound (e.g., at a concentration of 250 µg/mL) is mixed with a solution of hydrogen peroxide. The absorbance of the mixture is measured at a specific wavelength after a set incubation period.
-
Quantification: The percentage of hydrogen peroxide scavenging is calculated by comparing the absorbance of the sample to that of a control solution without the test compound.[5]
Protein Denaturation Assay for Anti-inflammatory Activity
This in vitro assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
-
Procedure: The test compound is incubated with a solution of a protein, such as bovine serum albumin (BSA), which is then subjected to heat-induced denaturation.
-
Quantification: The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically. The percentage inhibition of denaturation is calculated by comparing the results with a control.[5]
Antiviral Plaque Reduction Assay
This assay is commonly used to determine the antiviral activity of compounds against various viruses.
-
Cell Culture: A monolayer of susceptible host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) is prepared in culture plates.
-
Infection: The cell monolayers are infected with a known concentration of the virus.
-
Treatment: The infected cells are then overlaid with a medium containing different concentrations of the test compound.
-
Plaque Visualization: After an incubation period that allows for viral replication and plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Quantification: The number of plaques in the treated wells is compared to the number in untreated control wells to determine the concentration of the compound that inhibits plaque formation by 50% (IC50).[4]
Visualizing Experimental Workflows and Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between different characterization techniques.
Caption: Workflow for the synthesis and characterization of adamantane-based ester derivatives.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Soluble Epoxide Hydrolase Inhibitors Based on Selenoureas Bearing an Adamantane Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Single-Crystal X-ray Diffraction of Adamantane Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the single-crystal X-ray diffraction data of adamantane and its derivatives. Adamantane, with its rigid, diamondoid structure, serves as a versatile building block in medicinal chemistry and materials science.[1][2] Understanding its crystallographic properties is crucial for rational drug design and the development of novel materials. This guide presents key experimental data, detailed methodologies for single-crystal X-ray diffraction, and a visual workflow to aid researchers in this field.
Data Presentation: Crystallographic Parameters of Adamantane and its Derivatives
The following table summarizes the key crystallographic data for adamantane and a selection of its derivatives, allowing for a direct comparison of their structures. The data has been compiled from various single-crystal X-ray diffraction studies.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Adamantane | C₁₀H₁₆ | Cubic | Fm3m | 9.426 | 9.426 | 9.426 | 90 | 90 | 90 | 4 | [1] |
| Adamantane (low temp.) | C₁₀H₁₆ | Tetragonal | P-42₁c | 6.60 | 6.60 | 8.81 | 90 | 90 | 90 | 2 | [3] |
| 1-Iodoadamantane (Phase A) | C₁₀H₁₅I | Cubic | [4][5] | ||||||||
| 2-(Adamantan-1-yl)-2-oxoethyl benzoate | C₁₉H₂₂O₃ | [6] |
Note: Complete crystallographic data for 1-Iodoadamantane and 2-(Adamantan-1-yl)-2-oxoethyl benzoate derivatives can be found in the supplementary information of the cited research articles. The orientational disorder of the adamantane group is a common observation in its crystal structures.[7][6]
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of adamantane and its derivatives by single-crystal X-ray diffraction is a precise technique that provides detailed information about the molecule's three-dimensional arrangement in the solid state.[8] The following is a generalized experimental protocol based on standard crystallographic practices.
Crystal Growth
Suitable single crystals of adamantane derivatives are typically grown from various organic solvents such as acetone or ethanol through slow evaporation.[6][9] For adamantane itself, single crystals can be grown from the vapor phase. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
Crystal Mounting and Centering
A selected single crystal of appropriate size and quality is mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[8] The goniometer head allows for the precise positioning of the crystal in the center of the X-ray beam.
Data Collection
The mounted crystal is subjected to a monochromatic X-ray beam.[8][10] The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. Modern single-crystal diffractometers, often equipped with CCD or CMOS detectors, are used to collect these diffraction patterns as the crystal is rotated.[8] Data collection is typically performed at a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.[3][4]
Data Processing and Structure Solution
The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted spots. This data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This process is typically carried out using specialized crystallographic software.
Structure Refinement
The initial structural model is refined against the experimental diffraction data to obtain the final, accurate crystal structure.[8] This refinement process minimizes the difference between the observed and calculated structure factors. The final model provides precise information on bond lengths, bond angles, and other geometric parameters of the molecule.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of an adamantane derivative using single-crystal X-ray diffraction.
Caption: Experimental workflow for single-crystal X-ray diffraction.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. AMCSD Search Results [rruff.geo.arizona.edu]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Energetics and Structures of 1- and 2-Adamantyl Radicals
The adamantane cage, a rigid and strain-free hydrocarbon, provides a unique scaffold for studying the properties of radical species. The formation of a radical at the tertiary (C1) or secondary (C2) position of the adamantane framework leads to the 1-adamantyl and 2-adamantyl radicals, respectively. Understanding the relative stabilities and structural differences between these two isomers is crucial for researchers in fields ranging from physical organic chemistry to materials science and drug development. This guide provides an objective comparison of the energetics and structures of 1- and 2-adamantyl radicals, supported by experimental and computational data.
Energetic Properties: A Quantitative Comparison
The thermodynamic stability of the 1- and 2-adamantyl radicals can be assessed through various energetic parameters, including their heats of formation, C-H bond dissociation energies (BDEs), ionization potentials, and electron affinities. Computational studies, primarily employing density functional theory (DFT), and experimental techniques such as photoelectron spectroscopy have provided valuable insights into these properties.[1][2][3]
The 1-adamantyl radical is consistently shown to be the more stable isomer.[2][3] Theoretical calculations predict that the 1-adamantyl radical lies approximately 4 kJ mol-1 lower in energy than its 2-isomer.[2][3] This increased stability is reflected in the lower C-H bond dissociation energy required to form the 1-adamantyl radical.
| Energetic Property | 1-Adamantyl Radical | 2-Adamantyl Radical | Method |
| Heat of Formation (ΔfH°) | 12 ± 3 kcal mol⁻¹ | 16 kcal mol⁻¹ | Electron Impact Appearance Energies[4] |
| C-H Bond Dissociation Energy | 99 kcal mol⁻¹ (tertiary C-H) | - | Photoelectron Spectroscopy[1] |
| Adiabatic Ionization Potential | 6.21 ± 0.03 eV | 6.73 ± 0.03 eV | Photoelectron Spectroscopy[1] |
| 6.22 eV | 6.70 eV | DFT Calculations[2][3] | |
| Vertical Ionization Potential | 6.36 ± 0.05 eV | 6.99 ± 0.05 eV | Photoelectron Spectroscopy[1] |
| 6.85 eV | 7.08 eV | DFT Calculations[2][3] | |
| Adiabatic Electron Affinity | -0.13 eV | -0.13 eV | DFT Calculations[2][3] |
| Vertical Electron Affinity | -0.28 eV | -0.37 eV | DFT Calculations[2][3] |
Structural Parameters: A Tale of Two Geometries
The geometry of the radical center in adamantyl radicals is a key determinant of their reactivity and stability. Computational studies have provided detailed information on the bond lengths and angles of both isomers.[3]
The 1-adamantyl radical adopts a C3v symmetry, with the radical center at the bridgehead position.[2][3] In contrast, the 2-adamantyl radical has a Cs symmetry.[2][3] A notable structural feature of the 1-adamantyl radical is the pyramidalization at the radical carbon, deviating from the ideal planar geometry of a typical sp²-hybridized radical. This is a consequence of the rigid cage structure of adamantane.
| Structural Parameter | 1-Adamantyl Radical (C₃ᵥ) | 2-Adamantyl Radical (Cₛ) | Method |
| C-C Bond Length (Radical Center) | ~1.52 Å | ~1.51 Å | DFT Calculations |
| C-C-C Bond Angle at Radical Center | ~114° | ~118° | DFT Calculations |
Experimental and Computational Methodologies
The data presented in this guide are derived from a combination of experimental and computational techniques.
Experimental Protocols
-
Photoelectron Spectroscopy (PES): This technique was used to determine the adiabatic and vertical ionization potentials of the adamantyl radicals.[1] The radicals were generated in the gas phase by the pyrolysis of suitable precursors, such as 1-adamantylmethyl nitrite and 2-adamantylmethyl nitrite.[1] The photoelectron spectra were obtained by irradiating the radical species with a monochromatic source of photons and measuring the kinetic energy of the ejected electrons.
-
Electron Impact Appearance Energy Measurement: The heats of formation of the adamantyl radicals and their corresponding cations were determined by measuring the appearance energies of the fragment ions in a mass spectrometer.[4]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals. While detailed protocols for adamantyl radicals are not extensively outlined in the provided results, the general approach involves generating the radicals in a suitable matrix (e.g., by irradiation) and measuring the absorption of microwave radiation in the presence of a magnetic field.[5] The resulting spectrum provides information about the electronic structure and environment of the radical. Spin trapping techniques can be employed to detect and characterize short-lived radicals by converting them into more stable adducts that can be readily measured by EPR.[6][7]
Computational Protocols
-
Density Functional Theory (DFT): The majority of the computational data on adamantyl radicals has been obtained using DFT methods.[2][3] These calculations typically involve optimizing the geometry of the radical to find the minimum energy structure and then calculating various energetic and structural properties. Common combinations of functionals and basis sets used for such calculations include B3LYP with basis sets like 6-31G(d,p) and 6-311G(2d,2p).[8] For more accurate energy calculations, composite methods like CBS-QB3, CBS-APNO, and G3MP2B3 are often employed.[8]
Formation of 1- and 2-Adamantyl Radicals
The formation of the 1- and 2-adamantyl radicals from the parent adamantane molecule involves the homolytic cleavage of a tertiary or secondary C-H bond, respectively. This process can be initiated by various means, including exposure to radiation or chemical initiators.
Caption: Formation of 1- and 2-adamantyl radicals from adamantane.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research [hrcak.srce.hr]
- 8. Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2-Adamantyl Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling 2-Adamantyl acetate, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene).[1][2] | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[3][4] A face shield may be required for splash hazards. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat. For larger quantities or where splashing is likely, consider a disposable gown made of polyethylene-coated polypropylene or other resistant materials.[5] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1][3] If dusts or aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for minimizing risks.
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9][10][11] Seek medical attention. |
| In case of skin contact | Immediately wash off with soap and plenty of water.[9][12] Remove contaminated clothing. If irritation persists, seek medical attention. |
| If inhaled | Move the person into fresh air.[12] If not breathing, give artificial respiration. Consult a physician. |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] Consult a physician. |
For major spills, evacuate the area and contact your institution's environmental health and safety office. For minor spills, and if it is safe to do so, use an absorbent material to clean up the spill and dispose of it as hazardous waste.[8][10]
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste : Collect this compound waste in a designated, labeled, and sealed container.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as hazardous waste. Do not mix with other waste.
Experimental Workflow for Safe Handling of this compound
Caption: This diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
